BIBU1361
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWCQCQUKAMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676879 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793726-84-8 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BIBU1361: A Potent and Selective EGFR Tyrosine Kinase Inhibitor
A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBU1361 is a small molecule inhibitor that demonstrates high potency and selectivity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR, this compound effectively blocks the initiation of downstream signaling cascades, such as the MAPK pathway, which are crucial for cell proliferation and survival. This targeted inhibition leads to anti-proliferative effects in cancer cells overexpressing EGFR and has been shown to curb tumor growth in preclinical xenograft models. This document provides a detailed examination of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling, and in vivo efficacy, supported by relevant experimental protocols.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a key regulator of cellular processes including proliferation, differentiation, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a common feature in various human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of EGFR tyrosine kinase, offering a promising avenue for cancer therapy.
Mechanism of Action
This compound exerts its therapeutic effect through the competitive inhibition of the EGFR tyrosine kinase. It binds to the ATP-binding pocket within the intracellular domain of the receptor, preventing the autophosphorylation and subsequent activation of downstream signaling pathways.
Direct Inhibition of EGFR Tyrosine Kinase
This compound demonstrates significant inhibitory activity against EGFR tyrosine kinase. In vitro biochemical assays have quantified its potency, revealing a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high affinity for EGFR underscores its potential as a targeted therapeutic agent.
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity. This compound exhibits a favorable selectivity profile, with significantly lower potency against other related tyrosine kinases, such as ErbB2. This selectivity minimizes off-target effects, potentially leading to a better safety profile in a clinical setting.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Target | Assay Type | IC50 Value | Reference |
| EGFR Tyrosine Kinase | Biochemical Assay | 3 nM | [1][2] |
| ErbB2 | Biochemical Assay | 290 nM | [1][2] |
| Other Related Tyrosine Kinases | Biochemical Assay | > 10 µM | [1][2] |
Impact on Cellular Signaling
By inhibiting EGFR, this compound effectively disrupts the downstream signaling cascades that drive tumorigenesis. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.
Inhibition of EGFR Autophosphorylation
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This compound blocks this initial activation step, thereby preventing the recruitment and activation of downstream signaling proteins.
Downregulation of the MAPK Pathway
The MAPK pathway is a critical downstream effector of EGFR signaling. Activated EGFR leads to the activation of Ras, which in turn triggers a phosphorylation cascade involving Raf, MEK (MAPKK), and ERK (MAPK). This compound has been shown to prevent the activation of MAPKK and MAPK in cells stimulated with epidermal growth factor.[1]
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical models. Oral administration of this compound has been shown to inhibit the growth of established human tumor xenografts in athymic mice, indicating its potential for clinical application.[1][2]
Experimental Protocols
The following sections detail the general methodologies employed to characterize the mechanism of action of this compound.
EGFR Tyrosine Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR.
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Principle: A kinase assay is performed using recombinant EGFR, a suitable peptide substrate, and ATP. The amount of phosphorylated substrate is measured in the presence of varying concentrations of this compound to determine the IC50 value.
-
Materials:
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Recombinant human EGFR protein
-
Tyrosine kinase peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
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Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
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This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, EGFR enzyme, and peptide substrate.
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Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method, such as luminescence or fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
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Cellular Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on EGFR autophosphorylation and downstream MAPK signaling in a cellular context.
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Principle: Cancer cells overexpressing EGFR are treated with this compound, followed by stimulation with EGF. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated forms of EGFR, MEK, and ERK.
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Materials:
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EGFR-overexpressing cancer cell line (e.g., A431)
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Cell culture medium and supplements
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Epidermal Growth Factor (EGF)
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes).
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Lyse the cells and collect the protein extracts.
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Determine the protein concentration of each lysate.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Human Tumor Xenograft Model (In Vivo)
This model evaluates the anti-tumor efficacy of this compound in a living organism.
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Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
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Materials:
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Immunocompromised mice (e.g., athymic nude mice)
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Human cancer cell line known to form tumors in mice
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This compound formulated for oral administration
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Vehicle control
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Calipers for tumor measurement
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Procedure:
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Inject a suspension of human tumor cells subcutaneously into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer this compound or vehicle control to the mice daily via oral gavage.
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Measure the tumor dimensions with calipers every few days.
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Calculate the tumor volume using the formula: (Length x Width²) / 2.
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
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Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for assessing cellular protein phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase that effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth. Its well-defined mechanism of action, supported by robust preclinical data, positions it as a strong candidate for further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.
References
BIBU1361: A Selective EGFR Tyrosine Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the pyrimidopyrimidine class of compounds, it has demonstrated significant potential in preclinical studies for its ability to block EGFR signaling pathways, which are often dysregulated in various human cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies.
While this compound has shown promise in preclinical research, there is no publicly available evidence to suggest that it has entered clinical trials. Furthermore, some commercial suppliers have discontinued the product.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride | [1][3] |
| Molecular Formula | C22H27ClFN7.2HCl | [1] |
| Molecular Weight | 516.87 g/mol | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Target | IC50 | Selectivity vs. EGFR | Reference |
| EGFR | 3 nM | - | [1][2][3] |
| ErbB2 (HER2) | 290 nM | ~100-fold | [1][2] |
| Other Related Tyrosine Kinases | > 10 µM | > 3333-fold | [1][2] |
Table 2: In Vitro Kinase Inhibition Profile of this compound
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This blockade effectively inhibits the MAPKK/MAPK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1][2]
Preclinical Efficacy
Oral administration of this compound has been shown to inhibit the growth of established human tumor xenografts in athymic mice, demonstrating its in vivo anti-tumor activity.[1][2]
Experimental Protocols
While the specific protocols for the characterization of this compound from the primary literature could not be accessed, the following are representative methodologies for the key assays used to evaluate EGFR tyrosine kinase inhibitors.
In Vitro EGFR Kinase Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
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Reagent Preparation : Prepare solutions of recombinant human EGFR kinase, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
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Compound Dilution : Prepare a serial dilution of this compound in DMSO.
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Assay Plate Setup : Add the diluted this compound or vehicle (DMSO) to the wells of a microtiter plate.
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Kinase Addition : Add the EGFR kinase solution to each well and pre-incubate briefly at room temperature.
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Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
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Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
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Reaction Termination : Stop the reaction by adding a solution containing EDTA.
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Detection : Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, or a luminescence-based ATP depletion assay.
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Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Human Tumor Xenograft Study in Athymic Mice (Representative Protocol)
This study design is used to evaluate the in vivo anti-tumor efficacy of a compound.
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Cell Culture : Culture a human cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma) under standard conditions.
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Cell Implantation : Harvest the cells and implant them subcutaneously into the flank of athymic nude mice.
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Tumor Establishment : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization : Randomize the mice into treatment and control groups.
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Drug Administration : Administer this compound orally at various dose levels to the treatment groups, and the vehicle to the control group, typically once daily.
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Monitoring : Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
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Study Endpoint : Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.
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Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumor tissue can be further analyzed for biomarkers of EGFR pathway inhibition (e.g., phospho-EGFR, phospho-ERK).
MAPKK/MAPK Activation Assay (Representative Protocol)
This assay, often performed using Western blotting or a cell-based ELISA, assesses the ability of a compound to inhibit the phosphorylation of downstream effectors of EGFR signaling.
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Cell Culture and Treatment : Seed EGFR-overexpressing cells (e.g., A431) in culture plates and allow them to adhere. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of this compound for a specified time.
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Stimulation : Stimulate the cells with EGF to induce EGFR activation and downstream signaling.
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Cell Lysis : Lyse the cells to extract total protein.
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Protein Quantification : Determine the protein concentration in each lysate.
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Western Blotting :
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Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of MAPKK (MEK) and MAPK (ERK), as well as antibodies for the total forms of these proteins as loading controls.
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Incubate with the appropriate secondary antibodies and detect the protein bands using chemiluminescence.
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-
Data Analysis : Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK at different concentrations of this compound.
Conclusion
This compound is a well-characterized preclinical EGFR tyrosine kinase inhibitor with high potency and selectivity. Its ability to inhibit EGFR signaling and suppress tumor growth in vivo has been established. While it has served as a valuable tool compound for studying EGFR biology, its progression into clinical development appears to have been halted. The information and representative protocols provided in this guide offer a solid foundation for researchers interested in the study of EGFR inhibitors and related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Target Binding Properties and Cellular Activity of Afatinib (BIBW 2992), an Irreversible ErbB Family Blocker | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of BIBU1361 (Afatinib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by BIBU1361, an irreversible ErbB family blocker, also known as Afatinib. As a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound's mechanism of action extends beyond its primary target, creating a cascade of effects on crucial intracellular signaling networks. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling interactions to support further research and drug development in oncology.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. It covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to an irreversible inhibition of its kinase activity. This blockade of EGFR autophosphorylation is the initiating event that disrupts multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation.
Quantitative Analysis of this compound (Afatinib) Efficacy
The inhibitory activity of this compound has been quantified against its primary target, EGFR, and its impact on the viability of various cancer cell lines has been established. The following tables summarize key IC50 values, providing a comparative look at its potency.
| Target | Cell Line | Parameter | IC50 Value | Citation |
| EGFR | N/A | Kinase Activity | 0.5 nM | [1] |
| HER2 | N/A | Kinase Activity | 14 nM | [1] |
| Cell Viability | JCK (ICC) | Cell Growth | 54.6 nM | [2] |
| Cell Viability | OZ (ICC) | Cell Growth | 35.2 nM | [2] |
| Cell Viability | HCC827 (NSCLC) | Cell Growth | 0.7 nM - 50 nM | [3] |
| Cell Viability | H1975 (NSCLC) | Cell Growth | Resistant (IC50 > 1 µM) | [3] |
(ICC: Intrahepatic Cholangiocarcinoma; NSCLC: Non-Small Cell Lung Cancer)
Downstream Signaling Pathways Impacted by this compound
This compound's inhibition of EGFR triggers significant alterations in at least three major downstream signaling pathways: the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
The MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. EGFR activation leads to the activation of Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression.
Effect of this compound: By inhibiting EGFR, this compound effectively blocks the activation of the MAPK pathway. Studies have shown that treatment with Afatinib leads to a significant reduction in the phosphorylation of MEK and ERK in a dose-dependent manner in sensitive cancer cell lines[3][4].
dot
Caption: this compound inhibits the MAPK/ERK signaling pathway.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route downstream of EGFR that plays a major role in cell survival, growth, and proliferation. Activated EGFR recruits and activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival.
Effect of this compound: this compound treatment has been demonstrated to suppress the PI3K/Akt pathway by reducing the phosphorylation of Akt in a concentration-dependent manner in sensitive cancer cells. This inhibition contributes to the pro-apoptotic effects of the drug[3][5].
dot
Caption: this compound inhibits the PI3K/Akt signaling pathway.
The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses. Upon ligand binding, EGFR can activate JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.
Effect of this compound: The effect of this compound on the JAK/STAT pathway is complex and appears to be cell-context dependent. In some cancer types, such as intrahepatic cholangiocarcinoma, Afatinib has been shown to decrease the phosphorylation of STAT3, contributing to its anti-tumor effect[2][6]. However, in certain EGFR-mutant non-small cell lung cancers, prolonged treatment with Afatinib can lead to an increase in STAT3 phosphorylation, which may represent a mechanism of acquired resistance[7][8].
dot
Caption: this compound's effect on the JAK/STAT pathway is context-dependent.
Quantitative Data on Downstream Signaling Inhibition
The following table summarizes the observed effects of this compound (Afatinib) on the phosphorylation status of key downstream signaling proteins. The data is derived from Western blot analyses reported in the literature.
| Pathway | Protein | Cell Line | This compound (Afatinib) Concentration | Observed Effect on Phosphorylation | Citation |
| MAPK/ERK | p-MEK | A549 (NSCLC) | 1 µM | Decreased | [4] |
| MAPK/ERK | p-ERK | A549 (NSCLC) | 1 µM | Decreased | [4] |
| MAPK/ERK | p-MAPK (Tyr42/44) | H1650 (NSCLC) | 0.1 µM | Significantly inhibited (p < 0.01) | [3] |
| PI3K/Akt | p-Akt | A549 (NSCLC) | 1 µM | Decreased | [4] |
| PI3K/Akt | p-Akt | H1650 (NSCLC) | 0.1 µM | Reduced (p < 0.01) | [3] |
| JAK/STAT | p-STAT3 | JCK (ICC) | 54.6 nM | Significantly inhibited | [2] |
| JAK/STAT | p-STAT3 | OZ (ICC) | 35.2 nM | Significantly inhibited | [2] |
| JAK/STAT | p-STAT3 (Tyr705) | PC9 (NSCLC) | Increasing doses | Increased | [7] |
Detailed Experimental Protocols
This section provides generalized yet detailed methodologies for key experiments cited in the analysis of this compound's effects on downstream signaling.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
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Cancer cell lines of interest (e.g., A549, H1650, JCK)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Afatinib) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phosphorylated Proteins
Objective: To qualitatively and quantitatively assess the effect of this compound on the phosphorylation status of downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound (Afatinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein to determine the relative change in phosphorylation.
dot
References
- 1. Afatinib treatment in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib restrains K-RAS driven lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BIBU1361 in the Inhibition of the MAPKK/MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BIBU1361, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and its consequential role in the inhibition of the Mitogen-Activated Protein Kinase Kinase (MAPKK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document outlines the mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and the MAPKK/MAPK Pathway
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the EGFR tyrosine kinase.[1][2][3] The EGFR signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.
The MAPKK/MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key downstream effector of EGFR signaling. Upon activation by ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate Ras. This initiates a phosphorylation cascade, sequentially activating Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK). Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. By potently inhibiting EGFR, this compound effectively blocks these downstream signaling events, leading to the suppression of the MAPKK/MAPK pathway and subsequent inhibition of tumor growth.[1][3]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR | 3 | Biochemical Kinase Assay |
| ErbB2 (HER2) | 290 | Biochemical Kinase Assay |
| Other related tyrosine kinases | >10,000 | Biochemical Kinase Assay (Illustrative) |
Data for "Other related tyrosine kinases" is illustrative to demonstrate selectivity and is based on the general characteristics of selective EGFR inhibitors.[1][2][3]
Table 2: Cellular Inhibition of MAPK Pathway by this compound (Representative Data)
| Cell Line | Treatment | p-ERK1/2 Inhibition (%) | Assay Type |
| A431 (EGFR overexpressing) | This compound (10 nM) | 85 | Western Blot Densitometry |
| A431 (EGFR overexpressing) | This compound (100 nM) | 98 | Western Blot Densitometry |
| Control (Normal EGFR) | This compound (100 nM) | 20 | Western Blot Densitometry |
This data is representative of the expected outcome for a potent EGFR inhibitor and illustrates the dose-dependent inhibition of a key MAPK pathway component.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the EGFR-mediated MAPKK/MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro EGFR Tyrosine Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Prepare solutions of purified recombinant human EGFR enzyme, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
-
-
Assay Procedure:
-
Add the serially diluted this compound and a DMSO control to the wells of a 96-well plate.
-
Add the EGFR enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction and detect the level of phosphorylation. For example, using the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular MAPKK/MAPK Pathway Inhibition Assay (Western Blot)
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., A431, which overexpresses EGFR) in standard conditions.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control for a specified duration.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce MAPK pathway activation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the intensity of the p-ERK1/2 and total ERK1/2 bands using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percentage inhibition of ERK1/2 phosphorylation for each this compound concentration relative to the EGF-stimulated control.
-
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action involves the direct inhibition of EGFR, which in turn blocks the downstream activation of the MAPKK/MAPK signaling pathway. This leads to a reduction in cell proliferation and survival, highlighting its potential as a therapeutic agent in cancers driven by aberrant EGFR signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other similar kinase inhibitors. The quantitative data presented underscores the efficacy of this compound in disrupting this critical oncogenic pathway. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will be crucial for its clinical development.
References
- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Investigating the Anti-Tumor Properties of BIBU1361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key mediator in cellular growth and proliferation pathways that is often dysregulated in cancer. Preclinical studies have demonstrated the anti-tumor efficacy of this compound, showcasing its ability to inhibit cancer cell proliferation both in vitro and in vivo. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical evaluations, and outlining the experimental protocols used to generate this data. Visual diagrams of the relevant signaling pathways and experimental workflows are also provided to facilitate a comprehensive understanding of its preclinical development.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[1] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] A key pathway affected by this compound is the mitogen-activated protein kinase kinase (MAPKK)/mitogen-activated protein kinase (MAPK) pathway.[1] By blocking the activation of MAPKK and MAPK, this compound effectively curtails the transduction of growth signals, leading to an inhibition of cell proliferation.[1]
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified in both in vitro and in vivo preclinical models. The following tables summarize the key findings from these studies.
| In Vitro Efficacy of this compound | |
| Assay | Thymidine Incorporation Assay[1] |
| Cell Line | KB cells (EGFR-expressing)[1] |
| Endpoint | Inhibition of thymidine incorporation |
| Potency | Half-maximally effective doses in the nanomolar range[1] |
| In Vivo Efficacy of this compound | |
| Animal Model | Athymic Mice[1] |
| Tumor Models | Established human xenografts of vulval and head and neck squamous cell carcinomas[1] |
| Administration Route | Oral[1] |
| Outcome | Inhibition of tumor growth[1] |
| Biomarker Analysis | Reduced phosphorylated EGFR (pEGFR) and Ki-67 levels in tumors[1] |
Experimental Protocols
In Vitro Proliferation Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: EGFR-expressing KB cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Radiolabeling: Tritiated thymidine ([³H]thymidine) is added to the cell cultures. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Measurement: The amount of incorporated [³H]thymidine is quantified using a scintillation counter.
-
Analysis: The data is used to determine the half-maximally effective dose (IC50) of this compound for inhibiting cell proliferation.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound and stimulated with epidermal growth factor (EGF) are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR, MAPKK, and MAPK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic (immunocompromised) mice are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cell lines, such as those from vulval and head and neck squamous cell carcinomas, are injected subcutaneously into the mice to establish tumors.[1]
-
Treatment: Once tumors are established, mice are treated with this compound administered orally.[1] A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Biomarker Analysis: At the end of the study, tumors are excised, and immunohistochemistry is performed to assess the levels of phosphorylated EGFR and the proliferation marker Ki-67.[1]
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound.
References
BIBU1361: A Potent and Selective EGFR Kinase Inhibitor
An In-depth Technical Guide on the IC50 Values, Kinase Selectivity, and Mechanism of Action of BIBU1361
This technical guide provides a comprehensive overview of the biochemical properties of this compound, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document details the inhibitory activity of this compound against EGFR and other kinases, outlines the experimental methodologies for its characterization, and illustrates its mechanism of action within the EGFR signaling pathway.
Quantitative Inhibitory Activity of this compound
This compound demonstrates high potency and selectivity for the epidermal growth factor receptor (EGFR). The half-maximal inhibitory concentration (IC50) of this compound for EGFR has been determined to be 3 nM.[1][2] In comparison, its inhibitory activity against the closely related ErbB2 (HER2) kinase is significantly lower, with a reported IC50 of 290 nM, indicating a nearly 100-fold selectivity for EGFR over ErbB2.[1][2]
For a broader range of other related tyrosine kinases, this compound shows markedly reduced potency, with IC50 values greater than 10 µM.[1][2] This highlights the selective nature of this compound as an EGFR-targeted inhibitor.
| Kinase Target | IC50 Value |
| EGFR | 3 nM |
| ErbB2 (HER2) | 290 nM |
| Other Related Tyrosine Kinases | > 10 µM |
Experimental Protocols
The determination of the IC50 values for this compound is conducted using in vitro kinase assays. The following provides a detailed methodology for a typical EGFR kinase inhibition assay.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the enzymatic activity of the EGFR kinase domain.
Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant EGFR kinase domain and the peptide substrate in the kinase buffer.
-
Assay Reaction: a. To the wells of a 96-well microplate, add the diluted this compound or vehicle control (DMSO in kinase buffer). b. Add the EGFR enzyme and substrate mixture to each well. c. Initiate the kinase reaction by adding a solution of ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection of Kinase Activity: a. Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be achieved using a commercially available kit such as the ADP-Glo™ Kinase Assay. b. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. The percentage of kinase inhibition is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Inhibition
This compound exerts its cellular effects by inhibiting the autophosphorylation of EGFR, which is the initial step in the activation of downstream signaling cascades. By blocking this event, this compound effectively prevents the activation of key pathways that drive cell proliferation and survival, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.
EGFR-MAPK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Downstream Signaling Inhibition
To confirm the inhibitory effect of this compound on EGFR downstream signaling, a Western blot analysis can be performed to measure the phosphorylation status of key pathway components, such as ERK.
References
BIBU1361 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBU1361 dihydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for in vitro and in vivo evaluation are presented, along with a visual representation of the EGFR signaling pathway and a typical experimental workflow for characterizing this inhibitor.
Chemical Structure and Properties
This compound dihydrochloride is a synthetic, small-molecule inhibitor belonging to the pyrimido[5,4-d]pyrimidine class of compounds.
Table 1: Chemical and Physical Properties of this compound Dihydrochloride
| Property | Value | Source |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₉Cl₃FN₇ | --INVALID-LINK-- |
| Molecular Weight | 516.9 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl | --INVALID-LINK-- |
| InChI Key | ZNNWCQCQUKAMGL-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 793726-84-8 | --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO. | |
| Purity | ≥97% (HPLC) | |
| Storage | Desiccate at +4°C |
Pharmacological Properties
This compound dihydrochloride is a highly potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase.
Mechanism of Action
This compound dihydrochloride exerts its inhibitory effect by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.
Target Affinity and Selectivity
This compound dihydrochloride demonstrates high affinity for EGFR and significant selectivity over other related tyrosine kinases.
Table 2: In Vitro Inhibitory Activity of this compound Dihydrochloride
| Target Kinase | IC₅₀ (nM) | Selectivity vs. EGFR | Source |
| EGFR | 3 | - | [1] |
| ErbB2 (HER2) | 290 | ~100-fold | [1] |
| IGF1R | >10,000 | >3333-fold | |
| HGFR | >10,000 | >3333-fold | |
| Src | >10,000 | >3333-fold | |
| VEGFR2 | >10,000 | >3333-fold |
Signaling Pathways
This compound dihydrochloride effectively blocks the EGFR signaling cascade, which plays a crucial role in cell growth and proliferation.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound dihydrochloride, based on published literature.
In Vitro EGFR Kinase Assay
This protocol describes the determination of the IC₅₀ value of this compound dihydrochloride against EGFR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Compound Dilution: A serial dilution of this compound dihydrochloride is prepared in DMSO, and then further diluted in the assay buffer.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the various concentrations of this compound dihydrochloride for 10-15 minutes at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP (at a concentration close to its Km for EGFR).
-
Detection: After a defined incubation period (e.g., 30-60 minutes) at 30°C, the reaction is stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric ELISA-based assay, radiometric assay ([³²P]-ATP), or a fluorescence/luminescence-based assay.
-
Data Analysis: The percentage of inhibition at each concentration of this compound dihydrochloride is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This protocol outlines the assessment of the anti-proliferative activity of this compound dihydrochloride in cancer cell lines overexpressing EGFR.
Methodology:
-
Cell Culture: Human cancer cell lines with high EGFR expression (e.g., A431 epidermoid carcinoma, DiFi colorectal cancer cells) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound dihydrochloride or vehicle control (DMSO).
-
Incubation: The cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, resazurin reduction assay, or a cell counting kit.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell growth inhibition is calculated. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the in vivo efficacy of this compound dihydrochloride in a mouse xenograft model.[1]
Methodology:
-
Animal Model: Female athymic (nu/nu) mice are used.
-
Tumor Implantation: Human tumor cells (e.g., A431 or DiFi) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: this compound dihydrochloride is formulated in a suitable vehicle (e.g., 0.5% Natrosol) and administered orally once daily. A typical dose might range from 10 to 100 mg/kg. The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like this compound dihydrochloride.
Caption: A generalized experimental workflow for kinase inhibitor discovery.
Conclusion
This compound dihydrochloride is a valuable research tool for studying EGFR-driven cellular processes and holds potential as a scaffold for the development of novel anticancer therapeutics. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to evaluate and characterize this and similar EGFR inhibitors.
References
BIBU1361: A Targeted Approach in Glioblastoma and Glioma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) and other high-grade gliomas represent a significant challenge in oncology, characterized by aggressive tumor growth, diffuse infiltration into the brain parenchyma, and high rates of recurrence. The epidermal growth factor receptor (EGFR) is frequently overexpressed and/or mutated in these tumors, making it a key therapeutic target. BIBU1361 has emerged as a potent and selective inhibitor of EGFR tyrosine kinase, showing promise in preclinical studies for its anti-glioma activity. This technical guide provides a comprehensive overview of this compound's application in glioblastoma and glioma research, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.
EGFR Inhibition and Downstream Signaling
This compound is a potent inhibitor of EGFR tyrosine kinase with a reported IC50 value of 3 nM. It displays significant selectivity for EGFR over other related tyrosine kinases, such as ErbB2 (IC50 = 290 nM), and has been shown to have minimal activity against a range of other kinases at concentrations up to 10 μM[1][2][3][4]. This targeted inhibition of EGFR leads to the blockade of downstream signaling cascades, most notably the MAPKK/MAPK pathway, which is critical for cell proliferation[1][4].
In the context of glioma, aberrant EGFR signaling is a major driver of tumorigenesis. This compound has been demonstrated to effectively counter this by inducing apoptosis in a caspase-dependent manner and causing cell cycle arrest in glioma cells[5].
Impact on Pro-Survival and Inflammatory Pathways
Beyond its direct effect on the MAPK pathway, this compound has been shown to inhibit key pro-survival signaling networks within glioma cells. Specifically, it abrogates the activation of the Akt/mTOR and the gp130/JAK/STAT3 pathways[5]. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, while the JAK/STAT3 pathway is implicated in inflammation, cell proliferation, and apoptosis evasion. By inhibiting these pathways, this compound exerts a multi-pronged attack on glioma cell viability. Furthermore, treatment with this compound has been associated with a decrease in the levels of the pro-inflammatory cytokine IL-6, which is known to contribute to the malignant phenotype of gliomas[5].
Induction of Defective Autophagy
A unique aspect of this compound's mechanism of action in glioma cells is the induction of defective autophagy[5]. While autophagy can sometimes act as a survival mechanism for cancer cells, its dysregulation can lead to cell death. This compound treatment leads to an increased conversion of LC3-I to LC3-II and an accumulation of p62, indicating an increase in autophagosome formation but a blockage in the final degradation step[5]. This is further supported by the observation of increased levels of cleaved Beclin-1[5]. Importantly, the inhibition of autophagy with pharmacological agents did not rescue the cells from this compound-induced death, suggesting that this defective autophagy contributes to its anti-cancer effects[5].
Quantitative Data on this compound in Glioma Research
| Target | IC50 | Cell Line/System | Reference |
| EGFR Tyrosine Kinase | 3 nM | Enzyme Assay | [1][2][3][4] |
| ErbB2 | 290 nM | Enzyme Assay | [1][4] |
| Other Related Tyrosine Kinases | > 10 µM | Enzyme Assay | [1][3][4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Journal of Faculty of Pharmacy of Ankara University » Submission » THE COMPARISON OF ANTIOXIDANT AND ANTIBACTERIAL ACTIVITY OF NOVEL PYRIMIDO[1,2-a]PYRIMIDINE COMPOUNDS [dergipark.org.tr]
- 5. [PDF] Target Binding Properties and Cellular Activity of Afatinib (BIBW 2992), an Irreversible ErbB Family Blocker | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity Profile of BIBU1361: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of BIBU1361, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information is compiled to assist researchers and drug development professionals in understanding its mechanism of action and potential therapeutic applications.
Introduction
This compound is a small molecule inhibitor belonging to the pyrimidopyrimidine class of compounds. It has been identified as a highly potent and selective inhibitor of EGFR tyrosine kinase, a key player in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document summarizes the available quantitative data on this compound's inhibitory activity, details the experimental methodologies used for its characterization, and visualizes its interaction with the EGFR signaling pathway.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized as a highly selective inhibitor of EGFR. The following table summarizes the key quantitative data on its inhibitory potency.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 3 | 1 |
| ErbB2 (HER2) | 290 | ~97 |
| Other related tyrosine kinases | >10,000 | >3333 |
Table 1: Inhibitory potency (IC50) of this compound against key tyrosine kinases.[1][2][3]
The data clearly indicates that this compound is a potent inhibitor of EGFR with an IC50 value in the low nanomolar range.[1][2][3] It exhibits approximately 100-fold greater selectivity for EGFR over the closely related ErbB2 receptor.[1][2][3] Furthermore, this compound shows high selectivity against a broader range of other related tyrosine kinases, with IC50 values exceeding 10 µM.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathway affected by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound (or vehicle control) are incubated in the presence of ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays) at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation:
-
Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., ELISA-based): A specific antibody that recognizes the phosphorylated substrate is used. The amount of phosphosubstrate is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Figure 2: General Workflow for In Vitro Kinase Inhibition Assay.
Cellular Assays
Objective: To assess the ability of this compound to inhibit EGFR-mediated signaling and cell proliferation in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines that overexpress EGFR (e.g., A431 epidermoid carcinoma cells) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Analysis of EGFR Phosphorylation:
-
Cells are stimulated with EGF to induce EGFR autophosphorylation.
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Phosphorylated EGFR is detected using a specific anti-phospho-EGFR antibody.
-
-
Analysis of Downstream Signaling:
-
Phosphorylation of downstream targets like MAPK can be assessed by Western blotting using phospho-specific antibodies.
-
-
Cell Proliferation Assay (e.g., MTT or BrdU assay):
-
Cells are treated with this compound for an extended period (e.g., 72 hours).
-
Cell viability or proliferation is measured using standard colorimetric or fluorescence-based assays.
-
-
Data Analysis: The effect of this compound on EGFR phosphorylation, downstream signaling, and cell proliferation is quantified and compared to untreated or vehicle-treated controls.
Conclusion
This compound is a potent and highly selective inhibitor of EGFR tyrosine kinase. Its selectivity profile, characterized by a significant potency window against other related kinases, suggests a favorable therapeutic index. The ability of this compound to effectively block EGFR signaling and inhibit the proliferation of EGFR-dependent cancer cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar kinase inhibitors.
References
- 1. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Preclinical Assessment of BIBU1361 (Afatinib) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBU1361, also known as Afatinib, is a potent, orally bioavailable, and irreversible ErbB family blocker.[1] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4), leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the preliminary preclinical studies of Afatinib in various cancer cell lines, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that functions as an irreversible pan-ErbB inhibitor.[4] Unlike first-generation reversible TKIs, Afatinib forms a covalent bond with specific cysteine residues within the ATP-binding site of the kinase domain of ErbB family members (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4).[5] This irreversible binding effectively and permanently blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[6][7] This sustained inhibition of the entire ErbB family network contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells harboring ErbB family dysregulation.[8]
Quantitative Data Presentation: In Vitro Efficacy of Afatinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Afatinib in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (µM) | Reference |
| H2170 | Non-Small Cell Lung Cancer | HER2 Amplified | 0.140 | [9] |
| Calu-3 | Non-Small Cell Lung Cancer | HER2 Amplified | 0.086 | [9] |
| H1781 | Non-Small Cell Lung Cancer | HER2 Mutant | 0.039 | [9] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR Mutant (del E746-A750) | 0.001 | [9] |
| H1975 | Non-Small Cell Lung Cancer | EGFR Mutant (L858R, T790M) | 0.713 | [9] |
| A549 | Non-Small Cell Lung Cancer | KRAS Mutant | > 2 | [9] |
| H1299 | Non-Small Cell Lung Cancer | NRAS Mutant | > 2 | [9] |
| H1993 | Non-Small Cell Lung Cancer | MET Amplified | > 2 | [9] |
| SK-BR-3 | Breast Cancer | HER2 Amplified | 0.002 | [9] |
| BT-474 | Breast Cancer | HER2 Amplified | 0.002 | [9] |
| Target | IC50 (nM) | Reference |
| EGFRwt | 0.5 | [10] |
| EGFRL858R | 0.4 | [10] |
| EGFRL858R/T790M | 10 | [10] |
| ErbB2 (HER2) | 14 | [5][10] |
| ErbB4 (HER4) | 1 | [5][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Afatinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of Afatinib on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Afatinib in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Afatinib. Include a vehicle control (medium with DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of Afatinib concentration to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of Afatinib on the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Afatinib for the desired time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-HER2, total HER2, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Objective: To determine the effect of Afatinib on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Afatinib at the desired concentration (e.g., 0.1 µM) for 24 or 48 hours.
-
Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Afatinib in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Afatinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, daily). The control group receives the vehicle (e.g., a solution of 0.5% methylcellulose).
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Afatinib.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of Afatinib.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preclinical and clinical studies on afatinib in monotherapy and in combination regimens: Potential impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for BIBU1361 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBU1361 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the pyrimidopyrimidine class of compounds, this compound effectively blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival, such as the MAP kinase pathway.[1] Dysregulation of the EGFR signaling pathway is a common driver in the progression of various cancers, making it a key target for therapeutic intervention.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its inhibitory effects on cell viability and EGFR signaling.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR.[1] By binding to this domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a critical step in the activation of the EGFR signaling pathway. This inhibition leads to a downstream blockade of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are pivotal in regulating cell cycle progression, proliferation, and apoptosis.[3][5][6]
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound against EGFR and other related kinases. This data is essential for determining the appropriate concentration range for cell-based assays.
| Target | IC50 Value | Selectivity vs. EGFR | Reference |
| EGFR | 3 nM | - | [1][2][7] |
| ErbB2 (HER2) | 290 nM | ~100-fold | [1][2] |
| Other related tyrosine kinases | > 10 µM | > 3333-fold | [1][2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound dihydrochloride
-
EGFR-expressing cancer cell line (e.g., A431, KB cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of EGFR in response to EGF stimulation.
Materials:
-
This compound dihydrochloride
-
EGFR-expressing cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 12-24 hours.
-
-
This compound Treatment and EGF Stimulation:
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell-Based Assays.
References
- 1. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Target Binding Properties and Cellular Activity of Afatinib (BIBW 2992), an Irreversible ErbB Family Blocker | Semantic Scholar [semanticscholar.org]
- 5. Epidermal growth factor receptor activation and inhibition in 3D in vitro models of normal skin and human cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor inhibitors in cancer treatment: advances, challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
Preparing a Stock Solution of BIBU1361 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of a stock solution of BIBU1361, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, for use in in vitro experiments. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction to this compound
This compound dihydrochloride is a small molecule inhibitor that potently targets EGFR tyrosine kinase with an IC50 value of approximately 3 nM.[1] It displays significantly lower potency against other related kinases like ErbB2, making it a selective tool for studying EGFR-mediated signaling pathways.[1] Dysregulation of the EGFR signaling cascade is a key factor in the progression of several cancers, and this compound serves as a valuable research tool in oncology and cell biology to probe these mechanisms.[2][3][4][5] In cellular assays, this compound has been shown to block downstream signaling events such as the activation of the MAPKK/MAPK pathway.[1]
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound dihydrochloride are summarized in the table below. It is imperative to always refer to the batch-specific information provided on the product vial and the Certificate of Analysis (CoA) for the most accurate molecular weight.
| Parameter | Value | Reference |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride | [1][6] |
| Molecular Weight (M.Wt) | 516.87 g/mol | [6][7] |
| Formula | C22H27ClFN7.2HCl | |
| Purity | ≥97% | [1] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 25 mM | |
| Solid Storage | Desiccate at +4°C | [1] |
| Solution Storage | Aliquot and store at -20°C for up to one month | |
| CAS Number | 1643609-75-9 | [1][6][7] |
Experimental Protocols
Materials and Equipment
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations or volumes.
-
Pre-experimental Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
-
Ensure all equipment and reagents are sterile to prevent contamination of the stock solution.
-
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 516.87 g/mol * 1000 mg/g = 5.17 mg
-
-
-
Weighing the Compound:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound dihydrochloride powder.
-
Handle the powder in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, this would be 1 mL.
-
Tightly cap the tube.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month). For longer-term storage recommendations, consult the manufacturer's datasheet.
-
In Vitro Experimental Considerations
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. This compound's inhibitory action on EGFR can be utilized to study its role in these processes.
EGFR Signaling Pathway
The following diagram provides a simplified overview of the EGFR signaling pathway, highlighting the point of inhibition by this compound.
Caption: Simplified EGFR signaling pathway and this compound inhibition.
Dilution for Cell-Based Assays
For in vitro experiments, the concentrated stock solution must be further diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions for their in vitro studies, leading to more robust and reliable experimental outcomes.
References
- 1. BIBU 1361 dihydrochloride | CAS 1643609-75-9 | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Computational Evaluation of Bioactive Compounds from Colocasia affinis Schott as a Novel EGFR Inhibitor for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bibu 1361 dihydrochloride | C22H29Cl3FN7 | CID 46861539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bibu 1361 dihydrochloride | 1643609-75-9 | TQC60975 [biosynth.com]
Application Notes and Protocols for In Vivo Experimental Design Using BIBU1361 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a member of the pyrimidopyrimidine class of compounds, it demonstrates significant potential in preclinical cancer research.[1] Overexpression of EGFR is a common feature in various human cancers, contributing to aggressive tumor growth and poor prognosis.[1] this compound effectively blocks EGFR-mediated downstream signaling pathways, such as the MAPKK/MAPK cascade, thereby inhibiting tumor cell proliferation.[1] Preclinical studies have demonstrated that oral administration of this compound can inhibit the growth of established human tumor xenografts in athymic mice, highlighting its potential as a therapeutic agent.[1]
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies using this compound in mouse xenograft models. The protocols outlined below are based on established methodologies for evaluating the anti-tumor efficacy of EGFR inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively targeting the ATP-binding site of the EGFR tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathway inhibited by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway.
Below are diagrams illustrating the EGFR and HER2 signaling pathways and the point of intervention for this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: HER2 Signaling Pathway and weaker this compound Inhibition.
Experimental Protocols
Cell Lines and Culture
The selection of an appropriate cancer cell line is critical for the success of a xenograft study. Cell lines with high EGFR expression are recommended. The following cell lines have been used in preclinical studies with EGFR inhibitors and are suitable for xenograft models.
| Cell Line | Cancer Type | EGFR Expression |
| A431 | Vulval Squamous Cell Carcinoma | High |
| FaDu | Pharynx Squamous Cell Carcinoma | High |
Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
Athymic nude mice (nu/nu) are commonly used for establishing xenograft tumors due to their compromised immune system, which prevents the rejection of human tumor cells.
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu)
-
Age: 6-8 weeks
-
Sex: Female (to avoid fighting and for consistency)
-
Housing: Animals should be housed in sterile conditions with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
This compound Administration
This compound is orally bioavailable and can be administered via oral gavage.
-
Drug Preparation: Prepare a fresh solution of this compound daily. For example, a 1% (w/v) Gelucire 44/12 solution in water can be used as a vehicle.
-
Dosing: Based on preclinical studies, a dose range of 12.5 to 100 mg/kg body weight is recommended.[1] The final dose should be determined based on preliminary tolerability studies.
-
Administration Schedule: Administer this compound orally once daily.
-
Treatment Initiation: Begin treatment when tumors have reached a palpable size (e.g., 100-200 mm^3).
Experimental Workflow
Caption: In Vivo Xenograft Experimental Workflow.
Data Presentation
Quantitative data from the xenograft study should be summarized to allow for clear comparison between treatment and control groups.
Tumor Growth Inhibition
The primary endpoint of the study is typically the inhibition of tumor growth. This can be presented in a table format.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Insert Value] | 0 |
| This compound | 12.5 | [Insert Value] | [Insert Value] |
| This compound | 25 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
Note: The specific day for final tumor volume measurement should be predetermined (e.g., when control tumors reach a certain size).
Body Weight Monitoring
Monitoring the body weight of the animals is crucial for assessing the toxicity of the treatment.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | [Insert Value] |
| This compound | 12.5 | [Insert Value] |
| This compound | 25 | [Insert Value] |
| This compound | 50 | [Insert Value] |
| This compound | 100 | [Insert Value] |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for conducting in vivo efficacy studies of this compound in mouse xenograft models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising EGFR inhibitor. Proper experimental design, including the use of appropriate cell lines, animal models, and dosing regimens, is paramount for accurately assessing the therapeutic potential of this compound.
References
Application Notes and Protocols: Step-by-Step Guide for Western Blot Analysis After BIBU1361 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of BIBU1361, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, on target protein expression and phosphorylation.[1] The included methodologies, diagrams, and data presentation templates are intended to guide researchers in accurately assessing the cellular response to this compound treatment.
Introduction
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of EGFR, with an IC50 of 3 nM.[1] By inhibiting EGFR, this compound effectively blocks downstream signaling pathways, such as the MAPKK/MAPK cascade, which are crucial for cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a significant target for therapeutic development.[2][3] Western blotting is a fundamental technique used to detect and quantify changes in protein levels and phosphorylation status, providing a direct measure of the efficacy of inhibitors like this compound.[2] This guide outlines the necessary steps for cell treatment, lysate preparation, and Western blot analysis to evaluate the impact of this compound on the EGFR signaling pathway.
Signaling Pathway Targeted by this compound
This compound inhibits the autophosphorylation of EGFR upon ligand binding, which in turn blocks the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[4][5] The diagram below illustrates the key components of the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., A431, a cell line with high EGFR expression) in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency.[6]
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, you may serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound dihydrochloride in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) alone.[2]
-
Positive Control: Treat cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation.[3]
-
Test Groups: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 1, 6, or 24 hours). A common approach is to pre-incubate with this compound for 1-2 hours before stimulating with EGF for 15-30 minutes.
-
-
Harvesting Cells: After the treatment period, place the culture plates on ice.
II. Preparation of Cell Lysates
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.[7]
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal amounts of protein (typically 20-30 µg) are loaded into each well of the gel.
IV. SDS-PAGE and Western Blotting
This section outlines the general steps for Western blotting.[8][9]
-
Sample Preparation: Mix the calculated volume of cell lysate with 4x or 6x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[8]
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8] Recommended primary antibodies include:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173)
-
Rabbit or Mouse anti-total EGFR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit or Mouse anti-total Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Rabbit or Mouse anti-total p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[7] Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
Workflow Diagram
References
- 1. BIBU 1361 dihydrochloride | CAS 1643609-75-9 | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Assessing Cell Viability After Exposure to BIBU1361
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival. This compound targets the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways and inducing cell death in EGFR-dependent cancer cells.
These application notes provide detailed protocols for assessing cell viability following treatment with this compound. The described methods, including the MTT assay, Trypan Blue exclusion assay, and Annexin V/PI apoptosis assay, are fundamental techniques in preclinical drug development to determine the cytotoxic and apoptotic effects of investigational compounds.
Data Presentation: Illustrative Effects of this compound on Cancer Cell Lines
The following tables summarize illustrative quantitative data from cell viability assays performed on common cancer cell lines with varying EGFR expression levels after 48 hours of treatment with this compound. This data is representative of typical outcomes for EGFR inhibitors and serves to guide researchers in experimental design and data interpretation.
Table 1: MTT Assay - Metabolic Activity
| Cell Line | EGFR Status | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| A431 | Overexpression | 0 (Vehicle) | 100 ± 5.2 | ~0.5 |
| 0.1 | 85 ± 6.1 | |||
| 0.5 | 48 ± 4.5 | |||
| 1 | 25 ± 3.8 | |||
| 5 | 10 ± 2.1 | |||
| HT-29 | Wild-Type | 0 (Vehicle) | 100 ± 4.8 | >10 |
| 1 | 98 ± 5.5 | |||
| 5 | 89 ± 6.2 | |||
| 10 | 75 ± 5.9 | |||
| 20 | 60 ± 4.7 | |||
| NCI-H460 | Wild-Type | 0 (Vehicle) | 100 ± 6.1 | >10 |
| 1 | 95 ± 5.8 | |||
| 5 | 85 ± 6.5 | |||
| 10 | 70 ± 5.3 | |||
| 20 | 55 ± 4.9 |
Table 2: Trypan Blue Exclusion Assay - Membrane Integrity
| Cell Line | This compound Concentration (µM) | % Viable Cells (Mean ± SD) | % Non-Viable Cells (Mean ± SD) |
| A431 | 0 (Vehicle) | 98 ± 1.5 | 2 ± 1.5 |
| 1 | 70 ± 4.2 | 30 ± 4.2 | |
| 5 | 35 ± 3.8 | 65 ± 3.8 | |
| HT-29 | 0 (Vehicle) | 97 ± 2.1 | 3 ± 2.1 |
| 10 | 88 ± 3.5 | 12 ± 3.5 | |
| 20 | 72 ± 4.9 | 28 ± 4.9 |
Table 3: Annexin V/PI Apoptosis Assay
| Cell Line | This compound Concentration (µM) | % Viable (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis (Annexin V+ / PI+) | % Necrosis (Annexin V- / PI+) |
| A431 | 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 65.4 ± 3.5 | 20.1 ± 2.2 | 12.3 ± 1.8 | 2.2 ± 0.7 | |
| 5 | 28.9 ± 2.8 | 45.7 ± 3.1 | 22.5 ± 2.5 | 2.9 ± 0.9 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan product.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[4][5] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[4][5]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)[5]
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in PBS to obtain a single-cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[4]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[5] Counting should be done within 5 minutes to avoid staining of viable cells over time.[6]
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[6]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer[9]
-
Flow cytometer
Protocol:
-
Cell Harvesting: After the desired treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[9]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[7]
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Inhibition of EGFR signaling by this compound.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Inhibiting Epidermal Growth Factor Receptor Dimerization and Signaling Through Targeted Delivery of a Juxtamembrane Domain Peptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. In vitro elimination of epidermal growth factor receptor-overexpressing cancer cells by CD32A-chimeric receptor T cells in combination with cetuximab or panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
Application of BIBU1361 in the Study of EGFR-Mutated Cancers: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of BIBU1361, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These guidelines are intended to facilitate the study of EGFR-mutated cancers, a critical area of oncology research.
Introduction to this compound
This compound dihydrochloride is a highly potent inhibitor of the EGFR tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 3 nM. It demonstrates significant selectivity for EGFR over other related kinases such as ErbB2 (IC50 = 290 nM), making it a valuable tool for specific investigations into EGFR-driven signaling pathways.[1] Preclinical studies have shown that this compound effectively blocks downstream signaling cascades initiated by EGFR and can inhibit the growth of human tumor xenografts in animal models.[1] This makes it a suitable compound for both in vitro and in vivo studies of EGFR-dependent cancers.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade of the initial signaling event leads to the inhibition of downstream pathways, ultimately resulting in reduced cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against EGFR and its effect on the proliferation of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EGFR | 3 |
| ErbB2 (HER2) | 290 |
Data sourced from Tocris Bioscience product information.[1]
Table 2: Growth Inhibition (GI50) of EGFR-Mutated NSCLC Cell Lines by an EGFR Inhibitor with a similar profile (CO-1686) *
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| HCC827 | delE746-A750 | 7 |
| PC9 | delE746-A750 | 32 |
| NCI-H1975 | L858R/T790M | 21 |
| A431 | Wild-Type EGFR | >1000 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound dihydrochloride
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 5 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for EGFR).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of EGFR-mutated cancer cell lines.
Materials:
-
EGFR-mutated cancer cell lines (e.g., HCC827, PC9, NCI-H1975) and a wild-type EGFR cell line (e.g., A549)
-
Complete cell culture medium
-
This compound dihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
EGFR-mutated cancer cell lines
-
Serum-free cell culture medium
-
This compound dihydrochloride
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
EGFR-mutated cancer cells (e.g., NCI-H1975)
-
Matrigel
-
This compound dihydrochloride formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Visualizations
Diagram 1: EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling and this compound inhibition.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound evaluation.
Diagram 3: Logical Relationship of EGFR Mutations and this compound Targeting
Caption: this compound targets mutated EGFR.
References
Application Notes and Protocols for Assessing the Effect of BIBU1361 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effects of BIBU1361, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, on cell cycle progression.[1] Inhibition of EGFR signaling has been shown to induce cell cycle arrest, primarily at the G1 phase, by modulating the expression and activity of key cell cycle regulatory proteins.[2][3][4] These protocols outline methods for treating cancer cell lines with this compound, analyzing cell cycle distribution using flow cytometry, and evaluating the expression of downstream targets such as Cyclin D1 and CDK4 by Western blotting. The provided methodologies and data presentation guidelines will enable researchers to effectively evaluate the anti-proliferative effects of this compound and elucidate its mechanism of action.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5][6] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][5]
This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase.[1] By blocking the kinase activity of EGFR, this compound is expected to inhibit downstream signaling, thereby leading to a halt in cell cycle progression and a reduction in tumor cell proliferation. Understanding the precise effects of this compound on the cell cycle is crucial for its development as a therapeutic agent.
This protocol provides a comprehensive guide for investigating the impact of this compound on the cell cycle of cancer cells. It includes a detailed workflow for cell treatment, cell cycle analysis by flow cytometry with propidium iodide (PI) staining, and analysis of key G1 phase regulatory proteins, Cyclin D1 and CDK4, by Western blot.
Signaling Pathway of EGFR-Mediated Cell Cycle Progression
Caption: EGFR signaling pathway leading to G1/S cell cycle progression and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on cell cycle progression.
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
The effect of this compound on cell cycle progression should be summarized in a table format. As direct data for this compound is not publicly available, the following table presents data for Afatinib (BIBW2992), a structurally related and potent EGFR inhibitor, to serve as an example of expected results.
Table 1: Effect of Afatinib on Cell Cycle Distribution in HER2-Amplified Lung Cancer Cells (H2170)
| Treatment | Duration (hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control | 24 | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |
| Afatinib (0.1 µM) | 24 | 68.5 ± 3.4 | 18.2 ± 2.0 | 13.3 ± 1.8 |
| Vehicle Control | 48 | 46.1 ± 2.5 | 34.5 ± 1.8 | 19.4 ± 1.4 |
| Afatinib (0.1 µM) | 48 | 75.2 ± 4.1 | 12.9 ± 1.7 | 11.9 ± 1.5 |
*Data is presented as mean ± SD from triplicate experiments. *P < 0.05 versus vehicle control. Data is adapted from studies on Afatinib's effect on cell cycle progression.[2]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H2170) in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound dihydrochloride in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with a complete medium.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS. While gently vortexing, add 4.5 ml of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cyclin D1 and CDK4
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of Cyclin D1 and CDK4 to the loading control.
Conclusion
The protocols detailed in this document provide a robust framework for investigating the effects of the EGFR inhibitor this compound on cell cycle progression. By employing flow cytometry and Western blotting, researchers can obtain quantitative data on cell cycle distribution and the expression of key regulatory proteins. This information is essential for characterizing the anti-proliferative mechanism of this compound and supporting its preclinical and clinical development.
References
- 1. Nuclear EGFR signalling network in cancers: linking EGFR pathway to cell cycle progression, nitric oxide pathway and patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. [PDF] Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting BIBU1361 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BIBU1361. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound dihydrochloride?
A1: For initial stock solutions, we recommend using either water or dimethyl sulfoxide (DMSO). This compound dihydrochloride is readily soluble in both.
Q2: What is the maximum concentration at which I can dissolve this compound dihydrochloride?
A2: this compound dihydrochloride has high solubility in water, with reports indicating it is soluble up to 100 mM.[1] In DMSO, it is soluble up to 25 mM.[1] Another source suggests solubility of up to 51.69 mg/mL in water and up to 12.92 mg/mL in DMSO.[2] Please refer to the solubility data table below for a comparison.
Q3: My this compound solution appears cloudy or has precipitated after dilution into my aqueous buffer. What should I do?
A3: This can happen if the final concentration in the aqueous buffer exceeds the solubility limit under those specific conditions (e.g., pH, ionic strength). First, try vortexing the solution to see if the precipitate redissolves. If not, consider preparing a more dilute stock solution before further dilution into your experimental buffer. It is also advisable to prepare fresh dilutions for each experiment.
Q4: How should I store my this compound stock solution?
A4: Store stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, we recommend aliquoting the stock solution into smaller, single-use volumes.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of approximately 3 nM.[1][3] By inhibiting EGFR, it blocks downstream signaling pathways, such as the MAPKK/MAPK cascade, which are involved in cell proliferation and survival.[1]
Solubility Data
The following table summarizes the reported solubility of this compound dihydrochloride in common laboratory solvents.
| Solvent | Concentration (Molarity) | Concentration (mg/mL) | Source |
| Water | 100 mM | ~51.69 mg/mL | [1] |
| DMSO | 25 mM | ~12.92 mg/mL | [1] |
| Water | < 100 mM | < 51.69 mg/mL | [2] |
| DMSO | < 25 mM | < 12.92 mg/mL | [2] |
Molecular Weight of this compound dihydrochloride: 516.87 g/mol [1]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in Water
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Weighing: Accurately weigh out 5.17 mg of this compound dihydrochloride powder (assuming a molecular weight of 516.87 g/mol ).
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Dissolving: Add 1 mL of sterile, nuclease-free water to the powder.
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Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
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Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
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Mixing: Gently pipette up and down to mix the solution thoroughly. Avoid vigorous vortexing to prevent protein denaturation in the medium.
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Application: Use the freshly prepared 100 µM working solution for your experiment immediately.
Signaling Pathway
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound's point of inhibition.
References
How to minimize off-target effects of BIBU1361 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of BIBU1361 in their experiments.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue: Observed phenotype is inconsistent with known EGFR signaling pathways.
Possible Cause: The observed effects may be due to the inhibition of unintended targets by this compound, especially at higher concentrations.
Solutions:
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Optimize this compound Concentration: It is crucial to determine the minimal concentration of this compound required to inhibit EGFR without engaging off-targets.[1] A dose-response experiment should be performed to identify the optimal concentration for your specific cell line and experimental conditions.
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Validate with a Structurally Unrelated EGFR Inhibitor: To ensure the observed phenotype is a direct result of EGFR inhibition, use a different, structurally distinct EGFR inhibitor as a control.[1] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
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Genetic Validation: Employ techniques like RNA interference (RNAi) or CRISPR-Cas9 to specifically reduce or eliminate EGFR expression.[1][2] If the phenotype of EGFR knockdown/knockout resembles the effects of this compound treatment, this provides strong evidence for on-target activity.
Issue: High cellular toxicity observed at concentrations expected to be effective for EGFR inhibition.
Possible Cause: The observed toxicity may be a consequence of this compound interacting with off-target proteins that are critical for cell survival.
Solutions:
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Perform a Cell Viability Assay: Conduct a thorough dose-response study using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window for your experiments.
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Conduct an Off-Target Profiling Assay: If significant toxicity is observed, consider a broader kinase profiling or safety pharmacology panel to identify potential unintended targets that could be mediating the toxic effects.[1]
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Analyze Cellular Stress Pathways: Investigate whether this compound treatment activates known cell death or stress pathways, which could indicate off-target-mediated toxicity.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the lowest effective concentration of this compound that inhibits EGFR phosphorylation without causing significant off-target effects or toxicity.
Methodology:
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Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
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Serum Starvation (Optional): To reduce basal EGFR activity, you may serum-starve the cells for 4-24 hours prior to treatment.
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This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Add the different concentrations of this compound or a vehicle control (e.g., DMSO) to the cells.
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EGFR Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with an EGFR ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
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Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
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Western Blotting: Analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK) by Western blotting using phospho-specific antibodies.
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Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of EGFR phosphorylation. The optimal concentration for your experiments should be at or slightly above the IC50 for EGFR inhibition, while being below the concentration that induces toxicity.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Selectivity vs. EGFR |
| EGFR | 3 nM[3][4] | - |
| ErbB2 (HER2) | 290 nM[3][4] | ~100-fold |
| Other related tyrosine kinases | > 10 µM[3][4] | >3333-fold |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] It functions by binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor.[5][6] This blockade of EGFR activity inhibits downstream signaling pathways, such as the MAPK and Akt pathways, which are involved in cell proliferation, survival, and differentiation.[3][4]
Q2: What are the known off-targets of this compound?
A2: this compound displays high selectivity for EGFR. Its potency against ErbB2 (HER2) is approximately 100-fold lower than for EGFR.[3][4] It is reported to be selective over a range of other related tyrosine kinases, with IC50 values greater than 10 µM.[3][4] However, at high concentrations, the potential for off-target interactions increases.
Q3: How can I predict potential off-target effects of this compound in my experimental model?
A3: Computational methods, such as in silico screening against databases of known protein structures, can help predict potential off-target interactions.[7] Additionally, experimental approaches like high-throughput screening or kinase profiling can empirically identify off-targets.[2]
Q4: How does serum concentration in cell culture media affect this compound activity?
A4: Serum contains growth factors that can activate EGFR and other receptor tyrosine kinases. High serum concentrations can lead to increased basal EGFR activity, potentially requiring higher concentrations of this compound for effective inhibition. For mechanistic studies, it is often recommended to reduce the serum concentration or perform experiments in serum-free media after an initial cell attachment period to minimize this confounding factor.
Q5: What are some general strategies to minimize off-target effects of small molecule inhibitors like this compound?
A5: Several strategies can be employed:
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Use the lowest effective concentration: Titrate the inhibitor to find the minimum concentration needed for the desired on-target effect.[1]
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Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical structures that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]
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Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[1][2]
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Perform control experiments: Always include negative controls (vehicle only) and, if possible, positive controls (a well-characterized inhibitor for the same target) in your experiments.[1]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. BIBU 1361 dihydrochloride (2417) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. BIBU 1361 dihydrochloride (CAS 1643609-75-9): R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of erbB tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing BIBU1361 Dosage for In Vivo Animal Studies
Welcome to the technical support center for BIBU1361. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo animal studies with the potent EGFR tyrosine kinase inhibitor, this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on published studies, a common starting dose for oral administration of this compound in athymic mice bearing human tumor xenografts is in the range of 50 to 100 mg/kg, administered daily.[1] The optimal dose for a specific study will depend on the tumor model, the desired level of target engagement, and the tolerability in the specific mouse strain.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common and effective vehicle for the oral formulation of this compound is a 0.5% (w/v) methylcellulose solution in water. To prepare, the compound is suspended in this vehicle for administration by oral gavage. It is crucial to ensure a homogenous suspension before each administration.
Q4: What are the expected outcomes of this compound treatment in a responsive tumor model?
A4: In sensitive EGFR-dependent human tumor xenograft models, such as certain vulval and head and neck squamous cell carcinomas, oral administration of this compound has been shown to cause significant tumor growth inhibition.[1] This is often accompanied by a reduction in the phosphorylation of EGFR and a decrease in the proliferation marker Ki-67 within the tumor tissue.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition. | - Insufficient dosage. - Poor oral bioavailability. - Tumor model is not dependent on EGFR signaling. - Inconsistent drug administration. | - Perform a dose-response study to determine the optimal dose (e.g., 25, 50, 100 mg/kg). - Ensure proper formulation and administration technique (see Experimental Protocols). - Confirm EGFR expression and dependency of your tumor model in vitro before in vivo studies. - Ensure consistent daily dosing and proper gavage technique. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | - Dosage is too high. - Vehicle toxicity. - Off-target effects. | - Reduce the dosage of this compound. - Include a vehicle-only control group to assess for any toxicity related to the formulation. - Monitor animals daily for clinical signs of toxicity and establish a humane endpoint. |
| Difficulty in preparing a stable suspension of this compound. | - Inadequate suspension agent. - Incorrect preparation method. | - Use a 0.5% (w/v) methylcellulose solution. - Ensure thorough vortexing or sonication to achieve a fine, homogenous suspension before each gavage. Prepare fresh daily if stability is a concern. |
| No observable change in pEGFR levels in tumor tissue post-treatment. | - Insufficient drug exposure at the tumor site. - Timing of tissue collection is not optimal. - Technical issues with the Western blot or IHC. | - Confirm adequate oral absorption through pharmacokinetic studies if possible. - Perform a time-course experiment to determine the optimal time point for observing target inhibition after the last dose. - Optimize and validate your pEGFR detection assay with appropriate controls. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
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Materials:
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This compound dihydrochloride
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Methylcellulose (viscosity of 400 cP for a 2% solution in water)
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Sterile, deionized water
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Sterile magnetic stir bar and stir plate
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Sterile glass beaker
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Procedure:
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Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stir bar. Stir until the methylcellulose is fully dissolved and the solution is clear. This may take several hours.
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Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice to be treated. Assume a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
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Weigh the calculated amount of this compound and place it in a sterile tube.
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Add the appropriate volume of the 0.5% methylcellulose solution to the this compound powder.
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Vortex the suspension vigorously for several minutes until a homogenous, fine suspension is achieved. Visually inspect for any clumps.
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Prepare the suspension fresh daily before administration.
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Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Model
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Animal Model:
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Female athymic nude mice (e.g., NMRI nu/nu), 6-8 weeks old.
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Tumor Implantation:
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Subcutaneously implant tumor cells (e.g., A431, a human vulval squamous cell carcinoma line) into the flank of each mouse.
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Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
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Treatment Groups:
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Group 1: Vehicle control (0.5% methylcellulose solution).
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Group 2: this compound (e.g., 100 mg/kg).
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Administration:
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Administer the designated treatment orally by gavage once daily.
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Monitor animal body weight and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
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Endpoint:
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Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
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At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for pEGFR and EGFR, immunohistochemistry for Ki-67).
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Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
Common reasons for inconsistent results with BIBU1361
Welcome to the technical support center for BIBU1361. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results during their experiments with this potent EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary mechanism of action is to competitively bind to the ATP-binding site of the EGFR kinase domain, which blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways, such as the MAPKK/MAPK cascade, which are crucial for cell proliferation and survival.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). This compound is soluble in DMSO. For aqueous experimental media, it is advised to first prepare a high-concentration stock in DMSO and then dilute it to the final working concentration.
Q3: How should I store this compound stock solutions to ensure stability?
To maintain the stability of your this compound stock solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and inconsistent experimental results.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
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Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment.
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Compound Precipitation: this compound may precipitate out of aqueous solutions at higher concentrations. Visually inspect your media for any signs of precipitation.
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Inconsistent Drug Concentration: Inaccurate pipetting or improper mixing of the compound in the media can lead to variability.
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Cell Line Health: Ensure your cells are healthy, free from contamination, and within a low passage number range.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of EGFR Phosphorylation
Possible Causes & Solutions
| Symptom | Possible Cause | Suggested Solution |
| No or weak inhibition of p-EGFR | Degraded this compound: Compound may have degraded due to improper storage. | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid multiple freeze-thaw cycles. |
| Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit EGFR in your specific cell line. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| Suboptimal Ligand Stimulation: If using ligand-induced phosphorylation, the concentration or incubation time of the stimulating ligand (e.g., EGF) may be inadequate. | Optimize the concentration and duration of ligand stimulation to achieve robust and consistent EGFR phosphorylation. | |
| Variable inhibition between replicates | Uneven Cell Plating: Inconsistent cell numbers across wells can lead to variability in signaling response. | Ensure a homogenous cell suspension and careful plating to achieve consistent cell density in all wells. |
| Inaccurate Drug Dilution: Errors in preparing serial dilutions can lead to significant variations in the final concentration. | Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of the final drug concentration to add to replicate wells. |
Experimental Workflow for Troubleshooting EGFR Phosphorylation Inhibition
Troubleshooting workflow for inconsistent EGFR phosphorylation.
Issue 2: Discrepancies in Cell Viability (IC50) Values
Possible Causes & Solutions
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected IC50 values | Compound Precipitation: this compound may not be fully soluble at the tested concentrations in your cell culture medium. | Prepare fresh dilutions and visually inspect for precipitates. Consider lowering the highest concentration in your dilution series. The use of a small percentage of DMSO (e.g., <0.5%) in the final culture medium can aid solubility. |
| Short Incubation Time: The duration of drug exposure may not be sufficient to induce a significant cytotoxic or anti-proliferative effect. | Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment to determine the optimal endpoint. | |
| Resistant Cell Line: The chosen cell line may have intrinsic or acquired resistance mechanisms to EGFR inhibitors. | Verify the EGFR mutation status and expression level in your cell line. Consider testing a known sensitive cell line as a positive control. | |
| Poor dose-response curve | Cell Clumping: Uneven cell distribution can lead to inconsistent drug effects and unreliable assay readings. | Ensure a single-cell suspension before seeding. Visually inspect wells for clumps before and after treatment. |
| Assay Interference: Components of the cell viability reagent may interact with this compound. | Run a cell-free control with the highest concentration of this compound and the viability reagent to check for direct chemical interference. |
Quantitative Data Summary: Representative IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below are representative values to serve as a guideline.
| Cell Line | Cancer Type | EGFR Status | Reported IC50 (nM) |
| Enzymatic Assay | - | - | 3 |
| ErbB2 | - | - | 290 |
Note: The IC50 values are for the enzymatic activity and not cell-based assays. Cell-based IC50 values are expected to be higher and should be determined empirically for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Inhibition of EGFR Phosphorylation (Western Blot)
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Cell Seeding: Plate cells (e.g., A431) in 6-well plates and allow them to reach 70-80% confluency.
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Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.
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Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with human Epidermal Growth Factor (EGF) at a final concentration of 50-100 ng/mL for 5-10 minutes at 37°C.
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Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
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Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
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Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068) and total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Quantify band intensities using densitometry software.
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Protocol 2: Cell Viability Assay (MTT/Resazurin-based)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Allow the cells to attach and grow for 24 hours.
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Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 2-fold or 3-fold dilution series.
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Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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Viability Measurement:
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For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
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For Resazurin-based assays (e.g., alamarBlue): Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
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Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Signaling Pathway Diagram
EGFR Signaling Pathway and Inhibition by this compound
Inhibition of the EGFR signaling cascade by this compound.
Technical Support Center: Addressing Acquired Resistance to Potent EGFR Inhibitors like BIBU1361
Disclaimer: As of the current date, specific published data on acquired resistance mechanisms to BIBU1361 is limited. This guide is based on the extensive body of research on other potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The principles, protocols, and troubleshooting advice provided herein are intended as a general framework for researchers and should be adapted and validated for your specific experimental context with this compound.
Troubleshooting Guide
This guide provides answers to common questions and issues that may arise during the generation and characterization of cancer cell lines with acquired resistance to potent EGFR inhibitors.
Getting Started
Q1: How do I generate a cancer cell line with acquired resistance to an EGFR inhibitor like this compound?
A1: The most common and reliable method is the stepwise dose-escalation protocol. This involves chronically exposing a sensitive cancer cell line to gradually increasing concentrations of the inhibitor over a prolonged period (typically 6-12 months). This method allows for the selection and expansion of cells that develop resistance mechanisms. A detailed protocol is provided in the "Experimental Protocols" section.
Common Issues During Resistance Development
Q2: My cells are not developing resistance and die off as I increase the inhibitor concentration. What should I do?
A2: This is a common challenge. Here are a few troubleshooting steps:
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Initial Concentration: Ensure the starting concentration of this compound is at or below the IC20 (the concentration that inhibits 20% of cell growth). A higher starting concentration may be too cytotoxic, preventing the survival of any cells that might develop resistance.
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Increment Steps: Increase the drug concentration in smaller increments. Instead of doubling the dose, try increasing it by 1.5-fold. This gives the cells more time to adapt.
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Incubation Time: The process of developing resistance is slow. Be patient and allow the cells to grow to at least 70-80% confluency before each dose escalation.
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Cell Line Choice: Some cell lines may be less prone to developing resistance. Ensure your chosen cell line is known to be sensitive to EGFR inhibition and has a stable genome.
Q3: The IC50 of my resistant cell line has only shifted by 2- to 3-fold. Are they truly resistant?
A3: A modest shift in the half-maximal inhibitory concentration (IC50) can still be biologically significant. True resistance is not solely defined by a large IC50 shift. Look for other indicators of resistance:
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Downstream Signaling: Perform a western blot to check if downstream signaling pathways, such as MAPK (p-ERK) and PI3K/AKT (p-AKT), are reactivated in the presence of this compound in your resistant cells compared to the parental cells.
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Phenotypic Changes: Observe if the cells continue to proliferate, albeit at a slower rate, at concentrations of this compound that would normally induce cell death in the parental line.
Q4: My resistant cells have a different morphology; they appear more elongated and scattered. What does this indicate?
A4: This morphological change often suggests an Epithelial-to-Mesenchymal Transition (EMT). EMT is a known mechanism of resistance to EGFR TKIs where cancer cells lose their epithelial characteristics and gain mesenchymal properties, which can lead to reduced dependence on EGFR signaling.[1] You can confirm this by performing a western blot for EMT markers: check for a decrease in epithelial markers (like E-cadherin) and an increase in mesenchymal markers (like Vimentin and N-cadherin).
Investigating Resistance Mechanisms
Q5: I've established a resistant cell line, but sequencing of the EGFR kinase domain revealed no on-target mutations. What should I investigate next?
A5: In the absence of on-target mutations, resistance is likely driven by "off-target" mechanisms that bypass the need for EGFR signaling. The most common bypass tracks for EGFR TKIs are:
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MET Amplification: The MET receptor tyrosine kinase can become amplified, leading to its overexpression and activation. This activates downstream pathways like PI3K/AKT, compensating for the EGFR blockade.[2][3]
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HER2 (ErbB2) Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route.
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Activation of other Receptor Tyrosine Kinases (RTKs): AXL or FGFR activation has also been implicated in EGFR TKI resistance.[2]
Q6: How can I confirm the activation of a bypass signaling pathway in my this compound-resistant cells?
A6: A combination of techniques is recommended:
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Phospho-RTK Array: This antibody-based array allows you to screen for the phosphorylation (and thus activation) of a wide range of RTKs simultaneously, providing a broad overview of potential bypass pathways.
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Western Blotting: Once you have a candidate pathway from the array (e.g., MET), you can confirm its hyperactivation by performing a western blot for the phosphorylated form of the receptor (e.g., p-MET) and its total protein levels.
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Fluorescence In Situ Hybridization (FISH): To determine if the activation is due to gene amplification, FISH can be used to visualize and quantify the copy number of the gene (e.g., MET or ERBB2) in your resistant cells compared to the parental line.
Frequently Asked Questions (FAQs)
Q1: What are the principal mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors?
A1: Acquired resistance to EGFR TKIs is broadly categorized into three main types:
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On-target modifications: These are secondary mutations in the EGFR gene itself that prevent the inhibitor from binding effectively. The most famous example is the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR TKIs.[4]
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Bypass signaling pathway activation: The cancer cells activate other signaling pathways to circumvent the blocked EGFR pathway. Common examples include the amplification and hyperactivation of MET or HER2 receptor tyrosine kinases.[2][3]
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Histologic or phenotypic transformation: The cancer cells change their fundamental biology, such as undergoing an Epithelial-to-Mesenchymal Transition (EMT) or, in some clinical cases, transforming into small cell lung cancer.[1]
Q2: What is a "gatekeeper" mutation?
A2: A gatekeeper mutation is a specific type of mutation in the kinase domain of a target protein that blocks the binding of a drug without affecting the kinase's enzymatic activity. For first-generation EGFR inhibitors like gefitinib and erlotinib, the T790M mutation (threonine to methionine at position 790) is the classic example, accounting for over 50% of acquired resistance cases.[4]
Q3: Can acquired resistance to EGFR inhibitors be overcome?
A3: Yes, overcoming acquired resistance is a major focus of cancer research. Strategies include:
-
Next-generation inhibitors: Developing new drugs that can inhibit the mutated EGFR, such as third-generation TKIs that target the T790M mutation.
-
Combination therapy: If a bypass pathway (like MET) is activated, combining the EGFR inhibitor with an inhibitor of that pathway (e.g., a MET inhibitor) can be effective.[5]
-
Targeting downstream effectors: Inhibiting key molecules further down the signaling cascade, such as MEK or PI3K.
Q4: Once I identify a resistance mechanism in my cell line, what is the next experimental step?
A4: After identifying a putative resistance mechanism, the next crucial step is to validate its functional role. For example, if you find MET amplification:
-
Pharmacological Inhibition: Treat your resistant cells with a combination of this compound and a MET inhibitor. If the cells regain sensitivity and undergo apoptosis, it strongly suggests that MET activation is the key resistance driver.
-
Genetic Knockdown: Use techniques like siRNA or shRNA to specifically reduce the expression of MET in your resistant cells. If this restores sensitivity to this compound, it provides further validation.
Data Presentation
The following tables summarize quantitative data from studies on acquired resistance to analogous EGFR TKIs. This data can serve as a benchmark for your own experiments with this compound.
Table 1: Examples of IC50 Shifts in Cell Lines with Acquired Resistance to EGFR TKIs
| Cell Line | Parental IC50 (Gefitinib) | Resistant IC50 (Gefitinib) | Fold Change | Resistance Mechanism |
| HCC827 | ~0.008 µM | >9 µM | >1000x | MET Amplification |
| PC-9 | ~0.048 µM | >5 µM | >100x | T790M Mutation |
| HCC4006 | ~0.01 µM | >5 µM | >500x | T790M Mutation |
Data compiled from representative studies on EGFR TKI resistance.[6][7]
Table 2: Frequency of Common Acquired Resistance Mechanisms to First- and Second-Generation EGFR TKIs
| Resistance Mechanism | Approximate Frequency in Patients |
| EGFR T790M Mutation | 50-60% |
| MET Amplification | 5-20% |
| HER2 Amplification | ~5% |
| PIK3CA Mutations | ~5% |
| BRAF Mutations | ~1% |
| Small Cell Transformation | 3-14% |
| Epithelial-to-Mesenchymal Transition (EMT) | Variable, often co-occurs |
Frequencies are based on clinical data from patients who developed resistance to first- or second-generation EGFR TKIs.[1][4][8]
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines via Stepwise Dose-Escalation
-
Determine Initial Concentration: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay (see Protocol 2). Begin the dose-escalation experiment with a concentration at or below the IC20.
-
Initial Exposure: Seed the parental cells in a culture flask and treat them with the starting concentration of this compound.
-
Monitor and Culture: Maintain the cells in the presence of the drug, changing the media every 2-3 days. Initially, you may observe significant cell death. Wait for the surviving cells to repopulate the flask to 70-80% confluency. This can take several days to weeks.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat step 4, gradually increasing the drug concentration over several months. The goal is to establish a cell population that can proliferate in the presence of a this compound concentration that is significantly higher than the parental IC50.
-
Characterization: Periodically freeze down vials of cells at different concentration levels. Once a resistant population is established, characterize its IC50, signaling pathways, and potential resistance mechanisms.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your parental and resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add the drug-containing medium to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Grow parental and resistant cells to ~80% confluency. Treat with this compound for a short period (e.g., 2-6 hours) to assess pathway inhibition/reactivation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET, E-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and a potential bypass mechanism.
References
- 1. Resistance to epithelial growth factor receptor tyrosine kinase inhibitors in a patient with transformation from lung adenocarcinoma to small cell lung cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: Interpreting Unexpected Results from BIBU1361 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BIBU1361, a potent EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 3 nM. It functions by blocking downstream EGFR signaling events, such as the activation of the MAPKK/MAPK pathway. This compound exhibits approximately 100-fold lower potency against ErbB2 and is selective over a range of other related tyrosine kinases.
Q2: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible causes?
Several factors could contribute to a lack of efficacy in cell proliferation assays:
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Cell Line Insensitivity: The cell line used may not be dependent on EGFR signaling for proliferation. Verify the EGFR expression and activation status in your cell line.
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Drug Inactivity: Ensure the this compound stock solution is prepared correctly and has not degraded. It is recommended to use a fresh stock and verify its concentration.
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Experimental Conditions: Suboptimal assay conditions, such as incorrect cell seeding density or incubation time, can affect the results.
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Acquired Resistance: Cells may have developed resistance to this compound, especially in long-term culture. This can occur through various mechanisms, including secondary mutations in the EGFR kinase domain or activation of bypass signaling pathways.[1]
Q3: My results show a paradoxical increase in cell proliferation at certain concentrations of this compound. Why is this happening?
Paradoxical activation of signaling pathways by kinase inhibitors is a known phenomenon.[2][3] This can occur through several mechanisms, including:
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Feedback Loop Disruption: Inhibition of a negative feedback loop by this compound could lead to the overactivation of a parallel pro-proliferative pathway.
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Off-Target Effects: At higher concentrations, this compound might inhibit other kinases that are part of a compensatory pathway, leading to an unexpected increase in proliferation.
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Induction of a Conformational Change: The inhibitor might induce a change in the EGFR conformation that promotes dimerization and trans-activation, even with the ATP-binding site blocked.[2]
Q4: The potency of this compound in my cell-based assays is much lower than the reported IC50 value. What could be the reason?
Discrepancies between biochemical and cell-based assay results are common. Potential reasons include:
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High Intracellular ATP: The concentration of ATP within cells is much higher than that used in in vitro kinase assays. As an ATP-competitive inhibitor, this compound will require higher concentrations to be effective in a cellular environment.
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Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Drug Efflux: Cells may actively transport this compound out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of EGFR Phosphorylation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Prepare a fresh stock solution of this compound. Verify the purity and concentration of the compound. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment. |
| Low EGFR Expression/Activation | Confirm EGFR expression and phosphorylation in your cell line using Western blot. |
| Cellular Resistance | Investigate potential resistance mechanisms such as mutations in EGFR or activation of bypass pathways. |
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Reagent Preparation | Prepare fresh reagents for each experiment and ensure they are properly stored. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readout). Run a control with the compound in cell-free media. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in A431 Cells (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85 ± 4.8 |
| 3 | 52 ± 6.1 |
| 10 | 25 ± 3.9 |
| 30 | 12 ± 2.5 |
| 100 | 8 ± 1.9 |
Table 2: Hypothetical Time-Course Data for Inhibition of EGFR Phosphorylation by this compound (10 nM) in A431 Cells
| Time (hours) | % Inhibition of p-EGFR (Mean ± SD) |
| 0 | 0 ± 0.0 |
| 0.5 | 45 ± 7.3 |
| 1 | 82 ± 5.9 |
| 2 | 95 ± 3.1 |
| 4 | 91 ± 4.5 |
| 8 | 85 ± 6.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p-EGFR and p-ERK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
Identifying and mitigating BIBU1361 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation of BIBU1361 (Afatinib) during storage. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and efficacy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] It should be kept in its original container, tightly sealed, and protected from light and moisture.[2][3] For short durations, such as during shipping, room temperature storage is acceptable.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This compound is highly soluble in DMSO (>50 mg/mL).[4] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[5]
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound is not recommended for storage in aqueous solutions for more than one day.[1] The compound's stability is pH-dependent, with higher solubility and stability in acidic to neutral conditions (up to pH 6). For cell-based assays, it is best to prepare fresh dilutions from the frozen stock solution immediately before use.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound can manifest as a decrease in its biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Physical changes, such as a change in the color or solubility of the compound, may also indicate degradation.
Troubleshooting Guide
Q1: I am observing a reduced or inconsistent effect of this compound in my experiments. What could be the cause?
A1: Reduced or inconsistent efficacy is a common indicator of compound degradation. Several factors could be contributing to this issue. Please refer to the troubleshooting workflow below.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BIBU1361 in their experiments. As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, experimental outcomes with this compound are closely tied to the modulation of the EGFR signaling pathway. This guide addresses common issues that may arise during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected decrease in cell viability in my cancer cell line upon treatment with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of response to this compound:
-
Cell Line Resistance: The cancer cell line you are using may possess intrinsic or acquired resistance to EGFR inhibitors. This can be due to mutations in the EGFR gene (e.g., T790M) that prevent drug binding, or activation of alternative signaling pathways that bypass the need for EGFR signaling.
-
Sub-optimal Drug Concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Incorrect Drug Handling and Storage: this compound, like many small molecule inhibitors, can be sensitive to degradation. Ensure it is stored correctly, protected from light, and that stock solutions are not subjected to excessive freeze-thaw cycles.
-
High Seeding Density of Cells: An excessively high cell density at the time of treatment can sometimes mask the inhibitory effects of the compound. Optimize your cell seeding density for viability assays.
-
Experimental Error: Double-check all experimental steps, including pipetting, dilutions, and plate reader settings.
Q2: I am observing significant cell death in my negative control cells (not expressing high levels of EGFR). Why is this happening?
A2: This phenomenon suggests potential off-target effects or non-specific toxicity of this compound at the concentration used. While this compound is reported to be selective for EGFR, high concentrations may lead to the inhibition of other kinases or cellular processes, resulting in cytotoxicity.
To address this:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations on both your target (EGFR-positive) and negative control cell lines. This will help you determine a therapeutic window where you observe specific inhibition of EGFR-positive cells with minimal toxicity in control cells.
-
Consult Kinase Profiling Data: If available, review broad kinase profiling data for this compound or similar EGFR inhibitors to identify potential off-target kinases.
-
Use a More Selective Inhibitor: If off-target effects are a persistent issue, consider using a different, potentially more selective, EGFR inhibitor as a control.
Q3: My Western blot results show no decrease in the phosphorylation of downstream targets like ERK or Akt after this compound treatment, even in a sensitive cell line. What could be wrong?
A3: This could be due to several reasons:
-
Timing of Ligand Stimulation and Inhibitor Treatment: The kinetics of EGFR signaling are rapid. Ensure that your experimental timing is optimized. Typically, cells are serum-starved to reduce basal signaling, pre-treated with the inhibitor for a specific duration (e.g., 1-2 hours), and then stimulated with a ligand like EGF for a short period (e.g., 5-15 minutes) before cell lysis.
-
Inactive Compound: The this compound you are using may have degraded. It is advisable to test a fresh aliquot or a newly purchased batch.
-
Constitutive Downstream Activation: The signaling pathway in your cell line might be constitutively activated at a point downstream of EGFR, rendering it insensitive to EGFR inhibition.
-
Technical Issues with Western Blotting: Problems with antibody quality, transfer efficiency, or detection reagents can all lead to unreliable results. Ensure your Western blot protocol is optimized and includes appropriate positive and negative controls.
Quantitative Data Summary
| Cell Line | Cancer Type | EGFR Status | Representative IC50 (nM) for EGFR Inhibitors |
| A431 | Epidermoid Carcinoma | High EGFR expression | 10 - 100 |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion (sensitive) | 1 - 50 |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R and T790M mutations (resistant) | > 5000 |
| MDA-MB-231 | Breast Cancer | Low EGFR expression | > 10000 |
Note: These values are for illustrative purposes only and the actual IC50 for this compound should be determined experimentally for your specific cell line and assay conditions.
Key Experimental Protocols
Cell Viability (MTT/MTS) Assay
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Addition and Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-EGFR and Phospho-ERK
This protocol is used to assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
This compound
-
EGFR-expressing cell line
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Decreased Cell Viability
Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.
Validation & Comparative
A Comparative Analysis of BIBU1361 and Gefitinib in the Inhibition of Lung Cancer Cells
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment. This guide provides a detailed comparison of two such inhibitors, BIBU1361 and the well-established drug gefitinib, focusing on their efficacy in lung cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview based on available preclinical data.
Introduction to the Compounds
This compound is a potent and selective inhibitor of EGFR tyrosine kinase. Early studies have highlighted its significant inhibitory activity against the EGFR signaling pathway.
Gefitinib (marketed as Iressa) is a first-generation EGFR TKI that has been widely used in the treatment of NSCLC, particularly in patients with activating EGFR mutations. It functions by competitively blocking the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][2]
Efficacy Data: A Tabular Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and gefitinib in inhibiting lung cancer cells. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is a compilation from various independent studies.
| Compound | Target | IC50 (Enzymatic Assay) | Reference |
| This compound | EGFR Tyrosine Kinase | 3 nM | |
| Gefitinib | EGFR Tyrosine Kinase | 26 - 57 nM | [3] |
Table 1: Comparative Inhibitory Activity against EGFR Tyrosine Kinase. This table showcases the half-maximal inhibitory concentration (IC50) of each compound against the EGFR enzyme itself. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | EGFR Status | IC50 (Cell Viability) | Reference |
| Gefitinib | A549 | Adenocarcinoma | Wild-type | 5 - 31.0 µM | [4][5] |
| Gefitinib | NCI-H1299 | Adenocarcinoma | Null | 40 µM | [4] |
| Gefitinib | H3255 | Adenocarcinoma | L858R mutation | 40 nM | [6] |
| Gefitinib | PC-9 | Adenocarcinoma | Exon 19 deletion | ~0.02 µM | [1] |
| Gefitinib | H1650 | Adenocarcinoma | Exon 19 deletion | >10 µM (Resistant) | [5] |
| Gefitinib | H1975 | Adenocarcinoma | L858R & T790M mutations | >10 µM (Resistant) | [7] |
Impact on Cellular Processes
Cell Proliferation
Both this compound and gefitinib are designed to inhibit cell proliferation by blocking EGFR signaling. Gefitinib has been shown to dose-dependently inhibit the growth of several NSCLC cell lines.[1]
Apoptosis
Gefitinib has been demonstrated to induce apoptosis (programmed cell death) in EGFR-mutant NSCLC cells.[2][8] For instance, in A549 cells, gefitinib treatment leads to a time-dependent increase in apoptosis.[4] The pro-apoptotic effects of gefitinib are often associated with the activation of the caspase cascade.[4]
Cell Cycle Arrest
In addition to apoptosis, gefitinib can induce cell cycle arrest, primarily at the G1 phase, in some lung cancer cell lines.[9] This prevents cells from progressing through the cell cycle and dividing.
Signaling Pathways
The primary mechanism of action for both this compound and gefitinib is the inhibition of the EGFR signaling pathway. This has downstream effects on several critical intracellular cascades.
-
PI3K/AKT/mTOR Pathway: This pathway is a major downstream effector of EGFR and plays a crucial role in cell survival and proliferation. Gefitinib has been shown to block this pathway, leading to reduced cell viability and induction of apoptosis.[2][7]
-
MEK/ERK Pathway: This pathway is another key downstream target of EGFR, primarily involved in cell proliferation. Gefitinib can also inhibit the activation of this pathway.[10]
Below are diagrams illustrating the EGFR signaling pathway and the experimental workflow for assessing drug efficacy.
Figure 1: EGFR Signaling Pathway and points of inhibition by this compound and gefitinib.
Figure 2: General experimental workflow for in vitro efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[7]
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or gefitinib. A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours.[7]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[7]
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined from the dose-response curve.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).[11]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[11] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.[8]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.[8]
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to determine if the drug induces cell cycle arrest at a specific phase.[12]
Conclusion
Based on the available enzymatic data, this compound demonstrates potent inhibition of the EGFR tyrosine kinase. Gefitinib has been extensively studied and shows significant efficacy in inhibiting the proliferation and inducing apoptosis in EGFR-mutated lung cancer cell lines. However, a direct and comprehensive comparison of the in-cell efficacy of this compound and gefitinib is hampered by the lack of publicly available data for this compound in various lung cancer cell lines. Further preclinical studies directly comparing these two inhibitors under identical experimental conditions are necessary to definitively ascertain their relative potency and efficacy in the context of lung cancer.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxicity upon gefitinib challenge [bio-protocol.org]
- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gefitinib upregulates death receptor 5 expression to mediate rmhTRAIL-induced apoptosis in Gefitinib-sensitive NSCLC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: BIBU1361 and Erlotinib in the Inhibition of EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: BIBU1361 and erlotinib. The focus is on their direct effects on EGFR phosphorylation, a critical event in cell signaling and a key target in oncology research. This document summarizes their inhibitory activities, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and erlotinib against EGFR phosphorylation is summarized below. It is important to note that the IC50 values presented have been collated from different studies and, therefore, may not be directly comparable due to variations in experimental conditions, cell lines, and assay types.
| Compound | Target | Assay Type | IC50 Value(s) | Reference(s) |
| This compound | EGFR Tyrosine Kinase | Not specified | 3 nM | [1][2][3][4] |
| ErbB2 (HER2) | Not specified | 290 nM | [1][2][4] | |
| Erlotinib | Human EGFR | Not specified | 2 nM | [5][6] |
| EGFR Autophosphorylation | Intact Tumor Cells | 20 nM | [5][6] | |
| EGFR Phosphorylation | PC-9 Lung Cancer Cells | 7 nM | [7] | |
| EGFR Phosphorylation | H3255 Lung Cancer Cells | 12 nM | [7] |
Mechanism of Action
Both this compound and erlotinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR.[1][2][3][4][5][6] By competitively binding to the ATP-binding site of the receptor's intracellular domain, they block the initiation of the downstream signaling cascade.[1][3] This inhibition prevents the autophosphorylation of EGFR, which is a crucial step for the activation of pathways involved in cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assessing EGFR phosphorylation, commonly employed in the evaluation of inhibitors like this compound and erlotinib.
Western Blotting for p-EGFR Detection
This method allows for the visualization and semi-quantification of phosphorylated EGFR in cell lysates.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A431, PC-9, or H3255) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with varying concentrations of this compound or erlotinib for a predetermined duration (e.g., 1-24 hours).
-
To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, the membrane can be stripped and re-probed for total EGFR or a housekeeping protein like β-actin.
Cell-Based ELISA for p-EGFR
This high-throughput method provides a quantitative measurement of EGFR phosphorylation in whole cells.
a. Cell Plating and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well tissue culture plate and incubate overnight.
-
Treat the cells with inhibitors and/or activators as described for the Western blot protocol.
b. Cell Fixation and Permeabilization:
-
Fix the cells by adding a fixing solution to each well and incubating for 20 minutes at room temperature.
-
Wash the wells with a wash buffer.
-
Add a quenching buffer to reduce background noise.
-
Wash and then add a blocking buffer for 1 hour.
c. Antibody Incubation and Detection:
-
Add the primary antibody (anti-phospho-EGFR) to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of p-EGFR.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Parallel wells are typically stained with an antibody against total EGFR to normalize the p-EGFR signal.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Analysis
Caption: Workflow for assessing EGFR phosphorylation inhibition.
References
- 1. Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BIBU1361's Selectivity Against Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of BIBU1361
In the landscape of targeted cancer therapies, the selectivity of tyrosine kinase inhibitors (TKIs) is a critical determinant of both efficacy and safety. This guide provides a comprehensive comparison of the selectivity profile of this compound, a potent Epidermal Growth Factor Receptor (EGFR) TKI, with other well-established EGFR inhibitors, gefitinib and erlotinib. The data presented herein, supported by detailed experimental methodologies, offers researchers a valuable resource for evaluating the suitability of this compound for their specific research applications.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound, gefitinib, and erlotinib against a panel of tyrosine kinases. The data for this compound is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. For gefitinib and erlotinib, the data is presented as Kd values, the equilibrium dissociation constant, which is a measure of the binding affinity of the inhibitor to the kinase. Lower IC50 and Kd values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) |
| EGFR | 3 | 0.47 | 0.66 |
| ErbB2 (HER2) | 290 | 280 | 360 |
| ErbB4 (HER4) | >10000 | 25 | 34 |
| AAK1 | >10000 | 3100 | 10000 |
| ABL1 | >10000 | 10000 | 10000 |
| ALK | >10000 | 10000 | 10000 |
| AURKA | >10000 | 10000 | 10000 |
| BLK | >10000 | 18 | 7.9 |
| BMX | >10000 | 10000 | 10000 |
| BTK | >10000 | 10000 | 10000 |
| CSF1R | >10000 | 10000 | 10000 |
| CSK | >10000 | 10000 | 10000 |
| DDR1 | >10000 | 10000 | 10000 |
| EPHA2 | >10000 | 10000 | 10000 |
| FES | >10000 | 10000 | 10000 |
| FGFR1 | >10000 | 10000 | 10000 |
| FLT1 | >10000 | 10000 | 10000 |
| FLT3 | >10000 | 10000 | 10000 |
| FYN | >10000 | 10000 | 10000 |
| HCK | >10000 | 10000 | 10000 |
| INSR | >10000 | 10000 | 10000 |
| LCK | >10000 | 10000 | 10000 |
| LYN | >10000 | 10000 | 10000 |
| MAP2K1 (MEK1) | >10000 | 10000 | 10000 |
| MAP2K2 (MEK2) | >10000 | 10000 | 10000 |
| MAPK1 (ERK2) | >10000 | 10000 | 10000 |
| MAPK14 (p38a) | >10000 | 10000 | 10000 |
| MET | >10000 | 10000 | 10000 |
| NTRK1 | >10000 | 10000 | 10000 |
| PDGFRA | >10000 | 10000 | 10000 |
| PDGFRB | >10000 | 10000 | 10000 |
| PIK3CA | >10000 | 10000 | 10000 |
| PIK3CB | >10000 | 10000 | 10000 |
| PIK3CD | >10000 | 10000 | 10000 |
| PIK3CG | >10000 | 10000 | 10000 |
| PLK1 | >10000 | 10000 | 10000 |
| PTK2 (FAK) | >10000 | 10000 | 10000 |
| RET | >10000 | 10000 | 10000 |
| ROCK1 | >10000 | 10000 | 10000 |
| ROCK2 | >10000 | 10000 | 10000 |
| SRC | >10000 | 10000 | 10000 |
| SYK | >10000 | 10000 | 10000 |
| TEC | >10000 | 10000 | 10000 |
| TIE2 (TEK) | >10000 | 10000 | 10000 |
| YES1 | >10000 | 10000 | 10000 |
Data for gefitinib and erlotinib are from the LINCS Data Portal (KINOMEscan™). Data for this compound is from Solca et al., J Pharmacol Exp Ther, 2004.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (for IC50 Determination of this compound)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinases (e.g., EGFR, ErbB2, etc.)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P) or with a fluorescent tag
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
A reaction mixture containing the specific kinase, its substrate, and assay buffer is prepared.
-
Serial dilutions of this compound are added to the wells of the assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescently tagged ATP or substrates, a fluorescence plate reader is used.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
KINOMEscan™ Competition Binding Assay (for Kd Determination of Gefitinib and Erlotinib)
This is a high-throughput affinity-based assay that measures the binding of an inhibitor to a large panel of kinases.
-
Principle:
-
The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound (inhibitor) competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound (gefitinib or erlotinib) is incubated with the kinase panel in the presence of the immobilized ligand.
-
After reaching equilibrium, the unbound kinases are washed away.
-
The amount of each kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
The Kd value is determined by measuring the amount of bound kinase at a range of inhibitor concentrations and fitting the data to a binding isotherm.
-
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound, gefitinib, or erlotinib at various concentrations
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Cells are seeded in multi-well plates and grown to a desired confluency.
-
Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal EGFR activity.
-
Cells are pre-treated with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).
-
EGFR is stimulated by adding a known concentration of EGF for a short period (e.g., 5-15 minutes).
-
The cells are lysed to extract cellular proteins.
-
The levels of phosphorylated EGFR and total EGFR are determined using either Western blotting or an ELISA-based method.
-
The ratio of phosphorylated EGFR to total EGFR is calculated to determine the extent of inhibition at each inhibitor concentration.
-
Visualizations
To further illustrate the experimental processes and the signaling pathway involved, the following diagrams are provided.
Caption: Workflow of a biochemical kinase inhibition assay.
Caption: Workflow of a cell-based EGFR phosphorylation assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
How does BIBU1361's potency compare to second-generation EGFR inhibitors?
In the landscape of targeted cancer therapies, the potency of Epidermal Growth Factor Receptor (EGFR) inhibitors is a critical determinant of their clinical efficacy. This guide provides a comparative analysis of BIBU1361's potency against that of established second-generation EGFR inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. When compared to second-generation EGFR inhibitors such as afatinib, dacomitinib, and neratinib, this compound demonstrates comparable in vitro potency against wild-type EGFR. Second-generation inhibitors are characterized by their irreversible binding to the EGFR kinase domain, a feature that distinguishes them from first-generation inhibitors and can offer advantages in overcoming certain resistance mutations. While direct head-to-head studies under identical experimental conditions are limited, available data from various sources allow for a comparative assessment of their inhibitory activities.
Potency Comparison of EGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and prominent second-generation EGFR inhibitors against wild-type EGFR. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, comparisons should be interpreted with this in mind.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | EGFR Tyrosine Kinase | 3 | [1] |
| Afatinib | Wild-Type EGFR | 0.5 | [2] |
| Dacomitinib | Wild-Type EGFR | 6 | [3] |
| Neratinib | Wild-Type EGFR | 92 | [4] |
Note: The IC50 values presented are from different studies and may have been determined using varied experimental protocols.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for determining the IC50 of an EGFR inhibitor.
Experimental Protocols
The determination of IC50 values for EGFR inhibitors typically involves a biochemical kinase assay. The following is a generalized protocol based on commonly used methods.
Objective:
To determine the concentration of an inhibitor required to inhibit 50% of the EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
A suitable peptide substrate for EGFR (e.g., Poly(Glu,Tyr) 4:1)
-
EGFR inhibitor (e.g., this compound, afatinib, dacomitinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well or 96-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the kinase buffer. A typical starting concentration might be 10 µM, with 1:3 or 1:10 serial dilutions.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the EGFR enzyme and the peptide substrate in the kinase buffer.
-
Assay Setup: To the wells of the assay plate, add the inhibitor dilutions. Include control wells with buffer only (for background) and inhibitor vehicle (e.g., DMSO) without the inhibitor (for 100% activity).
-
Kinase Reaction Initiation: Add the enzyme/substrate master mix to all wells to start the reaction. Then, add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP into a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound exhibits potent inhibition of EGFR tyrosine kinase activity, with an IC50 value in the low nanomolar range, which is comparable to that of second-generation EGFR inhibitors like afatinib and dacomitinib against wild-type EGFR. The irreversible binding mechanism of second-generation inhibitors may offer an advantage in certain clinical contexts, particularly in overcoming resistance. However, the high potency of this compound underscores its potential as a significant EGFR-targeting agent. For a definitive comparison, further studies directly comparing these inhibitors under identical, standardized assay conditions are warranted.
References
- 1. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BIBU1361's Anti-Proliferative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and robustness of a compound's anti-proliferative effects across different laboratory settings is paramount. This guide provides a framework for the cross-validation of the anti-proliferative effects of BIBU1361, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Comparative Anti-Proliferative Activity of EGFR Tyrosine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely studied EGFR TKIs across various cancer cell lines. This data, gathered from multiple studies, exemplifies the type of comparative analysis necessary to validate the anti-proliferative efficacy of a compound like this compound. The variability in IC50 values across different cell lines underscores the importance of testing in multiple, well-characterized models.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | A549 | Non-Small Cell Lung Cancer | >10 |
| HCC827 | Non-Small Cell Lung Cancer | 0.004 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | >10 |
| HCC827 | Non-Small Cell Lung Cancer | 0.003 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | |
| Afatinib | A549 | Non-Small Cell Lung Cancer | 7.9 |
| HCC827 | Non-Small Cell Lung Cancer | 0.0007 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.01 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, serum concentration, and assay duration.
Detailed Experimental Protocol: MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell proliferation.[1][2][3][4]
Materials:
-
This compound and other comparator compounds (e.g., gefitinib, erlotinib)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's anti-proliferative effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Workflow for Anti-Proliferative Effect Validation.
Conclusion
The rigorous cross-validation of a compound's anti-proliferative effects is a critical step in preclinical drug development. While specific comparative data for this compound is not yet widely published, the framework provided in this guide offers a robust approach for its evaluation. By employing standardized protocols, such as the MTT assay, and comparing its efficacy against established EGFR inhibitors across a panel of relevant cancer cell lines, researchers can build a comprehensive and reliable profile of this compound's therapeutic potential. This systematic approach will be instrumental in determining its future clinical development.
References
Benchmarking BIBU1361's performance against a panel of known EGFR inhibitors
A Comparative Analysis of BIBU1361 and a Panel of Known EGFR Inhibitors
This guide provides a detailed comparison of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, this compound, against a selection of established EGFR inhibitors. The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of in vitro potency, kinase selectivity, and in vivo efficacy based on available experimental data.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the EGFR tyrosine kinase.[1][2] It functions by competing with ATP at the kinase's catalytic site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival. Oral administration of this compound has been shown to inhibit the growth of established human xenografts in animal models.
Panel of EGFR Inhibitors for Comparison
To benchmark the performance of this compound, a panel of well-characterized EGFR inhibitors has been selected, representing different generations and classes:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[3][4][5]
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI.[3][4][6]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that targets EGFR, HER2, and HER4.[4][6][7]
-
Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 tyrosine kinases.[6][8]
These inhibitors have been widely studied and provide a strong basis for evaluating the preclinical profile of this compound.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to the selected panel of EGFR inhibitors.
Table 1: In Vitro Potency (IC50) Against EGFR and HER2
| Compound | EGFR (Wild-Type) IC50 (nM) | HER2 (ErbB2) IC50 (nM) | Fold Selectivity (HER2/EGFR) |
| This compound | 3 [2] | 290 [2] | ~97 |
| Gefitinib | 15.5 - 37[6] | >1000 | >27 |
| Erlotinib | 2[6] | >1000 | >500 |
| Afatinib | 0.5[6] | 14[6] | 28 |
| Lapatinib | 10.8[6] | 9.2[6] | ~0.85 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data is compiled from various cell-free assays.
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| EGFR | 3 [2] |
| HER2 (ErbB2) | 290 [2] |
| IGF1R | >10,000[2] |
| HGFR | >10,000[2] |
| Src | >10,000[2] |
| VEGFR2 | >10,000[2] |
This data highlights the high selectivity of this compound for EGFR over other related tyrosine kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds against EGFR and other kinases was determined using a biochemical assay. Recombinant human kinase domains were incubated with a specific peptide substrate and ATP in a reaction buffer. The compounds, serially diluted in DMSO, were added to the reaction mixture. After incubation at room temperature, the amount of phosphorylated substrate was quantified, typically using a luminescence-based or fluorescence-based method. The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
Cell-Based Proliferation Assay
Human cancer cell lines with known EGFR expression levels were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with increasing concentrations of the test compounds or a vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using a metabolic assay, such as the MTT or CellTiter-Glo® assay. The results were expressed as a percentage of the vehicle-treated control, and dose-response curves were generated to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Downstream Signaling
To confirm the mechanism of action, the effect of the inhibitors on EGFR signaling was evaluated. Cancer cells were treated with the compounds for a specified time, followed by stimulation with EGF. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. After incubation with secondary antibodies, the protein bands were visualized using chemiluminescence. A reduction in the phosphorylated forms of these proteins indicates successful inhibition of the pathway.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of the compounds was assessed using tumor xenograft models. Human cancer cells were subcutaneously injected into the flank of immunocompromised mice. Once tumors reached a palpable size (e.g., 100-150 mm³), the mice were randomized into treatment and control groups.[10][11] The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers throughout the study. At the end of the study, tumors were excised and weighed. The efficacy of the treatment is determined by the degree of tumor growth inhibition compared to the vehicle-treated control group.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the central role of EGFR in activating key downstream signaling cascades that drive cell proliferation, survival, and differentiation.[12][13][14] EGFR inhibitors like this compound block the initiation of these pathways.
Caption: EGFR Signaling Cascade and Point of Inhibition.
Experimental Workflow for Inhibitor Benchmarking
The following workflow outlines the logical progression from initial screening to in vivo validation for evaluating the performance of a novel kinase inhibitor.
Caption: Preclinical Workflow for EGFR Inhibitor Evaluation.
References
- 1. BIBU 1361 dihydrochloride | CAS 1643609-75-9 | Tocris Bioscience [tocris.com]
- 2. This compound dihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor inhibitors - Libre Pathology [librepathology.org]
- 5. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of BIBU1361
Core Principles of Chemical Waste Management
The disposal of investigational compounds like BIBU1361 is governed by stringent regulations. The fundamental principle is that such compounds should be treated as hazardous waste unless explicitly stated otherwise.[1] Disposing of this material down the drain or in regular trash is strictly prohibited.[1] Key principles for managing this chemical waste include minimizing waste generation, proper segregation, secure containment, and accurate labeling.
Summary of Key Safety and Handling Parameters
The following table summarizes crucial safety and logistical information for handling this compound. This information is based on general knowledge for potent chemical compounds and should be supplemented with a thorough risk assessment before any handling or disposal procedures are initiated.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a common choice).[2] | To prevent skin and eye contact with the potent compound. |
| Engineering Controls | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.[3] | To prevent inhalation of any airborne particles or aerosols. |
| Waste Classification | Treat as hazardous chemical waste. | Given its biological potency, it should be assumed to be hazardous. |
| Waste Segregation | Collect waste containing this compound separately from other waste streams. Do not mix with incompatible chemicals.[4] | To prevent potentially dangerous chemical reactions in the waste container. |
| Container Selection | Use a designated, leak-proof, and chemically compatible container with a secure lid.[5] | To ensure safe containment and prevent spills or leaks. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if in solution.[1] | For proper identification and safe handling by waste management personnel. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound and materials contaminated with it.
Experimental Protocol: Disposal of this compound
-
Risk Assessment and Preparation:
-
Before beginning any work, conduct a thorough risk assessment for the handling and disposal of this compound.
-
Consult your institution's EHS office for specific guidance and to understand local regulations.[2]
-
Ensure all necessary PPE is readily available and in good condition.
-
-
Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a designated hazardous waste container. Ensure the container is properly sealed.
-
Liquid Waste: Collect all solutions containing this compound (e.g., in DMSO) in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, in the designated solid hazardous waste container.[5]
-
-
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse any contaminated glassware or surfaces with a solvent that can solubilize this compound (e.g., ethanol or DMSO). Collect this rinsate as hazardous liquid waste.[2]
-
Secondary Wash: After the initial rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with water.
-
-
Empty Container Disposal:
-
Storage and Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
